SB-265610
説明
Structure
3D Structure
特性
IUPAC Name |
1-(2-bromophenyl)-3-(7-cyano-2H-benzotriazol-4-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN6O/c15-9-3-1-2-4-10(9)17-14(22)18-11-6-5-8(7-16)12-13(11)20-21-19-12/h1-6H,(H2,17,18,22)(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUMQWZEOMXSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C3=NNN=C23)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10175339 | |
| Record name | SB-265610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211096-49-0 | |
| Record name | SB-265610 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211096490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-265610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10175339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 211096-49-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SB-265610 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9P785F0579 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of SB-265610: A Potent and Selective CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-265610 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Extensive research has elucidated its mechanism of action, revealing it to be a competitive, allosteric, and inverse agonist. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its interaction with the CXCR2 receptor and the subsequent functional consequences. This document summarizes key quantitative data, provides detailed experimental protocols for the principal assays used to characterize this compound, and includes visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses. Its activation by chemokine ligands, primarily interleukin-8 (IL-8 or CXCL8), triggers the recruitment and activation of neutrophils to sites of inflammation. Consequently, CXCR2 has emerged as a significant therapeutic target for a range of inflammatory diseases. This compound has been instrumental as a research tool to probe the function of CXCR2 and as a lead compound in the development of novel anti-inflammatory therapies. This guide delves into the intricate molecular mechanisms that underpin the pharmacological activity of this compound.
Core Mechanism of Action: Allosteric Inverse Agonism
This compound exerts its inhibitory effect on CXCR2 through a sophisticated mechanism of action. It is classified as a selective, competitive, non-peptide, and allosteric antagonist.[1] Furthermore, detailed studies have revealed that it also functions as an inverse agonist.[2][3]
Allosteric Modulation: Unlike orthosteric antagonists that directly compete with the endogenous ligand for the same binding site, this compound binds to a distinct, allosteric site on the CXCR2 receptor.[2] This allosteric binding does not prevent the binding of the natural chemokine ligands like IL-8 but rather modulates the receptor's conformation in such a way that it is unable to initiate downstream signaling. Evidence for this comes from radioligand binding studies where this compound was shown to decrease the maximal binding (Bmax) of radiolabeled IL-8 without affecting its binding affinity (Kd).[2]
Inverse Agonism: In addition to blocking agonist-induced signaling, this compound has been shown to reduce the basal, constitutive activity of the CXCR2 receptor. This is the hallmark of an inverse agonist. This property was demonstrated in [³⁵S]-GTPγS binding assays, where this compound inhibited the basal level of G protein activation in the absence of an agonist.[2]
Competitive Nature: While binding to an allosteric site, the antagonism by this compound is considered competitive in functional assays, as it produces a rightward shift in the concentration-response curves of CXCR2 agonists.[2]
The following diagram illustrates the proposed mechanism of action of this compound at the CXCR2 receptor.
Quantitative Data Summary
The pharmacological activity of this compound has been quantified in a variety of in vitro assays. The following tables summarize the key inhibitory concentrations (IC₅₀) and binding affinities (pIC₅₀ and Kᵢ) reported in the literature.
| Assay Type | Ligand/Stimulant | Species | IC₅₀ (nM) | Reference |
| Calcium Mobilization | CINC-1 | Rat | 3.7 | [1] |
| Calcium Mobilization | CINC-1 | Rat | 3.4 | [4] |
| Calcium Mobilization | C5a | Rat | 6800 | [4] |
| Neutrophil Chemotaxis | CINC-1 | Rat | 70 | [1] |
| [³⁵S]-GTPγS Binding (Basal) | - | Human | pIC₅₀ = 7.83 | [2] |
| Assay Type | Radioligand | Species | pIC₅₀ | Reference |
| Radioligand Binding | [¹²⁵I]-IL-8 | Human | 8.41 | [2] |
| Radioligand Binding | [¹²⁵I]-GROα | Human | 8.47 | [2] |
Experimental Protocols
The characterization of this compound has relied on a suite of key in vitro assays. Detailed methodologies for these experiments are provided below.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity of a compound to its receptor.
-
Objective: To determine the binding affinity and mode of interaction of this compound with the CXCR2 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human CXCR2 (CHO-CXCR2).
-
Membrane Preparation:
-
CHO-CXCR2 cells are harvested and homogenized in an ice-cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer for the binding assay.
-
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[2]
-
Radioligands: [¹²⁵I]-IL-8, [¹²⁵I]-GROα, or [³H]-SB265610.
-
Procedure (Competition Binding):
-
CHO-CXCR2 cell membranes (typically 5-10 µg of protein) are incubated with a fixed concentration of radioligand (e.g., [¹²⁵I]-IL-8).
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture.
-
The mixture is incubated at room temperature for a defined period (e.g., 90 minutes) to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter to separate bound from free radioligand.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The pIC₅₀ is the negative logarithm of the IC₅₀.
[³⁵S]-GTPγS Binding Assays
This functional assay measures the activation of G proteins coupled to a receptor.
-
Objective: To assess the ability of this compound to modulate agonist-induced and basal G protein activation via CXCR2.
-
Cell Line: CHO-CXCR2 cells.
-
Membrane Preparation: As described for radioligand binding assays.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.[2]
-
Radioligand: [³⁵S]-GTPγS.
-
Procedure:
-
CHO-CXCR2 cell membranes are incubated in the assay buffer with [³⁵S]-GTPγS.
-
For agonist-stimulated binding, a CXCR2 agonist (e.g., IL-8) is added.
-
To test for antagonism, increasing concentrations of this compound are pre-incubated with the membranes before the addition of the agonist.
-
To test for inverse agonism, increasing concentrations of this compound are added in the absence of an agonist.
-
The reaction is incubated at 30°C for 60 minutes.
-
The assay is terminated by rapid filtration, and the bound [³⁵S]-GTPγS is quantified.
-
-
Data Analysis: The amount of [³⁵S]-GTPγS binding is plotted against the concentration of the test compound to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists/inverse agonists).
Neutrophil Chemotaxis Assay
This assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
-
Objective: To evaluate the inhibitory effect of this compound on neutrophil migration induced by CXCR2 ligands.
-
Cells: Freshly isolated human or rat neutrophils.
-
Neutrophil Isolation:
-
Whole blood is collected in anticoagulant-containing tubes.
-
Neutrophils are isolated using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation to remove red blood cells.
-
-
Apparatus: Boyden chamber or a multi-well chemotaxis plate with a porous membrane (e.g., 3-5 µm pores).
-
Chemoattractant: IL-8 or CINC-1.
-
Procedure:
-
The chemoattractant is placed in the lower chamber of the apparatus.
-
A suspension of neutrophils, pre-incubated with various concentrations of this compound or vehicle, is added to the upper chamber.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO₂ for a period of 1-2 hours to allow for cell migration.
-
The membrane is removed, fixed, and stained.
-
The number of neutrophils that have migrated to the lower side of the membrane is quantified by microscopy.
-
-
Data Analysis: The percentage of inhibition of chemotaxis is calculated for each concentration of this compound to determine the IC₅₀.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration that occurs upon GPCR activation.
-
Objective: To determine the inhibitory effect of this compound on CXCR2-mediated intracellular calcium release.
-
Cells: CXCR2-expressing cells (e.g., CHO-CXCR2 or neutrophils).
-
Fluorescent Dye: A calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM.
-
Procedure:
-
Cells are loaded with the calcium-sensitive fluorescent dye. The AM ester form of the dye allows it to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the dye inside the cell.
-
The dye-loaded cells are washed and resuspended in a suitable buffer.
-
The cells are placed in a fluorometric plate reader.
-
A baseline fluorescence reading is taken.
-
This compound or vehicle is added to the cells and incubated for a short period.
-
A CXCR2 agonist (e.g., IL-8) is then added, and the change in fluorescence is monitored over time.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by its ability to reduce the agonist-induced calcium signal, and an IC₅₀ value is calculated.
Signaling Pathways
Upon activation by an agonist, CXCR2 couples to Gαi proteins, leading to a cascade of intracellular signaling events. This compound, by stabilizing the inactive conformation of the receptor, prevents these downstream signaling pathways from being initiated.
Conclusion
This compound is a well-characterized pharmacological tool whose mechanism of action as a potent and selective allosteric inverse agonist of CXCR2 is supported by a robust body of evidence from a variety of in vitro assays. Its ability to competitively inhibit CXCR2-mediated signaling pathways provides a clear rationale for its use in studying the role of this receptor in inflammatory processes and for its potential as a therapeutic agent. This technical guide has provided a comprehensive overview of the core principles of this compound's mechanism of action, supported by quantitative data and detailed experimental methodologies, to serve as a valuable resource for the scientific community.
References
SB-265610 as a CXCR2 Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating the migration of neutrophils to sites of inflammation. Ligands for CXCR2 include several CXC chemokines, with interleukin-8 (IL-8 or CXCL8) being a major ligand in humans. Dysregulated CXCR2 signaling is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and acute respiratory distress syndrome (ARDS), as well as in the tumor microenvironment of various cancers.[1][2] Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy.
SB-265610, with the chemical name N-(2-Bromophenyl)-N'-(7-cyano-1H-benzotriazol-4-yl)urea, is a potent and selective small-molecule antagonist of the human CXCR2 receptor.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, and detailed experimental protocols for its characterization.
Mechanism of Action: An Allosteric Inverse Agonist
This compound acts as a non-competitive, allosteric antagonist of the CXCR2 receptor.[3] This means it binds to a site on the receptor that is distinct from the binding site of endogenous chemokine ligands like IL-8.[3] This allosteric binding induces a conformational change in the receptor that prevents its activation, even when the natural ligand is bound.[3]
Furthermore, studies have demonstrated that this compound exhibits inverse agonist properties.[3] This indicates that it can inhibit the basal, or agonist-independent, activity of the CXCR2 receptor.[3] This is achieved by stabilizing an inactive conformation of the receptor, thereby reducing its constitutive signaling.[5] In functional assays, such as [35S]-GTPγS binding, this compound has been shown to inhibit basal receptor activity.[3]
The allosteric and inverse agonist properties of this compound make it a valuable tool for probing the function of CXCR2 and a lead compound for the development of novel anti-inflammatory therapeutics.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: In Vitro Potency and Affinity of this compound
| Assay Type | Ligand/Agonist | Cell Type/Preparation | Parameter | Value | Reference(s) |
| Radioligand Displacement | [125I]-IL-8 | CHO-CXCR2 membranes | pIC50 | 8.41 ± 0.08 | [5] |
| Radioligand Displacement | [125I]-GROα | CHO-CXCR2 membranes | pIC50 | 8.47 ± 0.03 | [5] |
| Radioligand Binding | [3H]-SB-265610 | CHO-CXCR2 membranes | Kd | -8.93 (log) | [5] |
| Functional Antagonism | IL-8 | CHO-CXCR2 membranes | KB | -8.74 ± 0.04 (log) | [5] |
| Functional Antagonism | GROα | CHO-CXCR2 membranes | KB | -8.61 ± 0.04 (log) | [5] |
| Calcium Mobilization | CINC-1 | Rat Neutrophils | IC50 | 3.7 nM | [4] |
| Calcium Mobilization | C5a | Not specified | IC50 | 6800 nM | [6] |
| Chemotaxis | CINC-1 | Rat Neutrophils | IC50 | 70 nM | [4] |
Table 2: Allosteric and Inverse Agonist Properties of this compound
| Assay Type | Parameter | Observation | Conclusion | Reference(s) |
| [125I]-IL-8 Saturation Binding | Effect on Bmax | Depressed maximal binding | Allosteric antagonism | [3][5] |
| [125I]-IL-8 Saturation Binding | Effect on Kd | No effect on affinity | Allosteric antagonism | [3][5] |
| [3H]-SB-265610 Binding | Effect of IL-8 | Unable to prevent binding | Allosteric binding site | [3] |
| [35S]-GTPγS Binding | Basal Activity | Inhibited basal binding | Inverse agonism | [3] |
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway
Upon binding of an agonist like IL-8, CXCR2 couples to inhibitory G-proteins (Gαi).[7] This leads to the dissociation of the Gαi and Gβγ subunits, initiating downstream signaling cascades. The Gβγ subunit activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7] These pathways ultimately lead to cellular responses such as chemotaxis, degranulation, and changes in gene expression.[8]
Experimental Workflow for CXCR2 Antagonist Evaluation
The evaluation of a potential CXCR2 antagonist like this compound typically follows a hierarchical screening process, starting with binding assays to determine affinity and moving to functional assays to assess potency and mechanism of action.
Allosteric Inverse Agonist Mechanism of this compound
The following diagram illustrates the distinct binding site of this compound compared to the endogenous ligand (IL-8) and its ability to stabilize the inactive state of the CXCR2 receptor.
Detailed Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound for the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand, such as [125I]-IL-8.
Materials:
-
Membrane preparation from cells stably expressing human CXCR2 (e.g., CHO or HEK293 cells)
-
[125I]-IL-8 (radioligand)
-
This compound (test compound)
-
Unlabeled IL-8 (for non-specific binding determination)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, 500 mM NaCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled IL-8 (e.g., 1 µM, for non-specific binding), or 50 µL of varying concentrations of this compound.
-
Add Radioligand: Add 50 µL of [125I]-IL-8 at a concentration near its Kd (e.g., 0.1-0.2 nM) to all wells.
-
Add Membranes: Add 150 µL of the CXCR2 membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using a sigmoidal dose-response curve fit.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards a chemoattractant.
Materials:
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., IL-8 or GROα)
-
This compound
-
Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)
-
Boyden chamber or Transwell® inserts (5 µm pore size)
-
24-well plates
-
Calcein-AM (for fluorescent labeling of cells)
-
Fluorescence plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.
-
Cell Labeling: Resuspend neutrophils in assay medium and label with Calcein-AM according to the manufacturer's protocol. After labeling, wash and resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Pre-incubation: In separate tubes, pre-incubate the labeled neutrophil suspension with various concentrations of this compound or vehicle control (e.g., DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the 24-well plate. Use assay medium alone as a negative control.
-
Place the Transwell® inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
After incubation, carefully remove the inserts.
-
Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
[35S]-GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to CXCR2 and can be used to determine the efficacy of agonists and the inhibitory effect of antagonists like this compound.
Materials:
-
CXCR2-expressing cell membranes
-
[35S]-GTPγS (non-hydrolyzable GTP analog)
-
Agonist (e.g., IL-8)
-
This compound
-
GDP
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4
-
GTPγS (unlabeled, for non-specific binding)
-
96-well plates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, varying concentrations of this compound, and the agonist (e.g., IL-8) at its EC50 concentration. For basal binding, omit the agonist.
-
Add Membranes and GDP: Add the CXCR2 membrane preparation and a low concentration of GDP (e.g., 1-10 µM) to each well. Pre-incubate for 15-20 minutes at 30°C.
-
Initiate Reaction: Add [35S]-GTPγS (e.g., 0.1-0.5 nM) to all wells to start the reaction. For non-specific binding determination, add a high concentration of unlabeled GTPγS (e.g., 10 µM) to separate wells.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Detection: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding of [35S]-GTPγS.
-
To determine the effect of this compound on agonist-stimulated binding, plot the percentage of stimulation against the log concentration of the antagonist to determine the IC50.
-
To assess inverse agonism, compare the basal [35S]-GTPγS binding in the presence and absence of this compound.
-
Conclusion
This compound is a well-characterized, potent, and selective allosteric inverse agonist of the CXCR2 receptor. Its unique mechanism of action and robust in vitro and in vivo activity make it an invaluable tool for studying the role of CXCR2 in health and disease. The detailed pharmacological data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of inflammation and oncology. The continued investigation of this compound and similar CXCR2 antagonists holds significant promise for the development of novel therapies for a range of debilitating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Discovery and Development of SB-265610: A Technical Overview
SB-265610 is a potent, selective, and orally bioavailable non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Developed by GlaxoSmithKline, this small molecule has been a significant tool in preclinical research for understanding the role of CXCR2 in inflammatory and immunological disorders. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, tailored for researchers, scientists, and drug development professionals.
Introduction to CXCR2 and its Role in Inflammation
The CXCR2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, a type of white blood cell crucial to the innate immune response. It is activated by several CXC chemokines, most notably interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα). The activation of CXCR2 triggers a signaling cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are key events in the inflammatory process.
Due to its central role in neutrophil recruitment, CXCR2 has been identified as a promising therapeutic target for a wide range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis. The development of small molecule antagonists that can block CXCR2 signaling has therefore been an area of intense research.
Discovery and Development of this compound
While a detailed public timeline of the discovery and development of this compound by GlaxoSmithKline is not extensively documented, the compound emerged from their research programs focused on identifying novel CXCR2 antagonists. The development of such compounds aimed to provide a therapeutic strategy to inhibit the excessive neutrophil accumulation and activation characteristic of many inflammatory conditions.
Unfortunately, specific details regarding the lead identification, optimization, and a comprehensive development history of this compound have not been made widely public. Furthermore, there is no publicly available information indicating that this compound has entered into formal clinical trials. Research suggests that while potent in preclinical models, its development may not have progressed to the clinical phase.
Mechanism of Action: An Allosteric Inverse Agonist
This compound exhibits a sophisticated mechanism of action at the CXCR2 receptor. It functions as a non-competitive, allosteric, and inverse agonist.[1][2] This means it binds to a site on the receptor that is distinct from the binding site of endogenous ligands like IL-8.[1][2]
Upon binding, this compound induces a conformational change in the receptor that not only prevents its activation by chemokines but also reduces its basal, or constitutive, activity.[1][2] This inverse agonism can be particularly beneficial in disease states where the receptor may be overexpressed and exhibit signaling even in the absence of high chemokine concentrations.
The allosteric nature of its binding is a key feature. In equilibrium saturation binding studies, this compound was shown to decrease the maximal binding of radiolabeled IL-8 without affecting its binding affinity (Kd).[1][2] Conversely, IL-8 was unable to prevent the binding of radiolabeled this compound.[1][2] This provides strong evidence for distinct binding sites.
dot
Caption: CXCR2 signaling and the inhibitory mechanism of this compound.
Quantitative Data
The potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data available in the public domain.
| Assay Type | Ligand/Stimulus | Cell Line/System | IC50 / pIC50 | Reference |
| Radioligand Displacement | [125I]-IL-8 | Human CXCR2 | pIC50: 8.41 | [2] |
| Radioligand Displacement | [125I]-GROα | Human CXCR2 | pIC50: 8.47 | [2] |
| Calcium Mobilization | Rat CINC-1 | Rat Neutrophils | IC50: 3.7 nM | [3] |
| Neutrophil Chemotaxis | Rat CINC-1 | Rat Neutrophils | IC50: 70 nM | [3] |
| Calcium Mobilization | C5a | Rat Neutrophils | IC50: 6800 nM |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized methodologies for key assays used to characterize this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its target receptor.
dot
Caption: Generalized workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cells stably expressing the human CXCR2 receptor are harvested and homogenized in a lysis buffer. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently resuspended in a binding buffer.
-
Binding Reaction: The membrane preparation is incubated in the presence of a constant concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-IL-8) and a range of concentrations of the unlabeled test compound (this compound). Non-specific binding is determined in the presence of a high concentration of an unlabeled standard CXCR2 antagonist.
-
Separation and Detection: After incubation to reach equilibrium, the bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is then measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as a function of the logarithm of the test compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the specific binding) is determined by non-linear regression analysis.
Neutrophil Chemotaxis Assay
This functional assay measures the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.
dot
Caption: Generalized workflow for a neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Neutrophils are isolated from fresh human peripheral blood using density gradient centrifugation.
-
Cell Treatment: The isolated neutrophils are resuspended in an appropriate assay medium and pre-incubated with various concentrations of this compound or a vehicle control for a specified period.
-
Assay Setup: A chemoattractant, such as IL-8, is placed in the lower wells of a Boyden chamber or a multi-well plate with a porous membrane insert.
-
Migration: The pre-treated neutrophil suspension is added to the upper chamber of the insert.
-
Incubation: The plate is incubated for a period to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Quantification: After incubation, the number of cells that have migrated to the lower chamber is quantified, often by cell counting or using a fluorescent dye.
-
Data Analysis: The percentage of inhibition of chemotaxis at each concentration of this compound is calculated relative to the vehicle control, and the IC50 value is determined.
Preclinical In Vivo Studies
Preclinical in vivo studies are crucial for evaluating the efficacy and safety of a drug candidate in a living organism. This compound has been shown to be effective in animal models of inflammation. For instance, in a rabbit model of immune complex-induced colitis, this compound demonstrated a significant reduction in neutrophil infiltration and tissue damage. However, a comprehensive public summary of its preclinical pharmacology, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and toxicology data is not available.
Synthesis
Conclusion
This compound is a well-characterized and potent CXCR2 antagonist that has been instrumental as a research tool for elucidating the role of this receptor in various inflammatory processes. Its unique mechanism as an allosteric inverse agonist highlights a sophisticated approach to GPCR modulation. While it has demonstrated significant efficacy in preclinical models, the lack of publicly available clinical trial data suggests that its development for therapeutic use in humans may not have progressed. Nevertheless, the study of this compound has provided valuable insights into the potential of CXCR2 antagonism as a therapeutic strategy and continues to be a reference compound in the field of inflammation research.
References
The Function of SB-265610: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-265610 is a potent and selective, non-peptide small molecule that functions as an allosteric antagonist and inverse agonist of the C-X-C chemokine receptor 2 (CXCR2). By binding to a site distinct from the endogenous ligand binding pocket, this compound effectively inhibits CXCR2-mediated signaling and subsequent downstream inflammatory processes. This document provides a comprehensive overview of the pharmacological function of this compound, including its mechanism of action, quantitative in vitro and in vivo efficacy, and detailed experimental protocols for its characterization.
Introduction
The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of neutrophils. Its activation by ELR+ chemokines, such as interleukin-8 (IL-8) and growth-related oncogene-alpha (GROα), triggers a signaling cascade that is pivotal in neutrophil recruitment and activation at sites of inflammation. Dysregulation of the CXCR2 signaling axis is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.
This compound has emerged as a critical pharmacological tool for elucidating the role of CXCR2 in these disease states and as a lead compound for the development of novel anti-inflammatory therapeutics. This guide details the functional properties of this compound, supported by quantitative data and established experimental methodologies.
Mechanism of Action
This compound exerts its inhibitory effects on CXCR2 through a sophisticated mechanism. It is characterized as a selective, competitive, nonpeptide, and allosteric CXCR2 antagonist.[1] Furthermore, it has been demonstrated to act as an allosteric inverse agonist.[2][3]
Unlike orthosteric antagonists that directly compete with endogenous ligands for the same binding site, this compound binds to an allosteric site on the CXCR2 receptor.[2][3] This binding event induces a conformational change in the receptor that prevents its activation, even in the presence of its natural chemokine ligands. As an inverse agonist, this compound can also reduce the basal, ligand-independent activity of the CXCR2 receptor. This dual mechanism of allosteric antagonism and inverse agonism makes this compound a highly effective inhibitor of CXCR2-mediated signaling pathways.
Signaling Pathway of CXCR2 and Inhibition by this compound
References
The Role of SB-265610 in Neutrophil Chemotaxis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of SB-265610 and its pivotal role in the modulation of neutrophil chemotaxis. We will explore its mechanism of action as a potent CXCR2 antagonist, present key quantitative data on its efficacy, detail the experimental protocols used to ascertain its function, and visualize the complex signaling pathways and experimental workflows involved.
Introduction to this compound and Neutrophil Chemotaxis
Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response. This process is primarily mediated by the activation of chemokine receptors on the neutrophil surface, with the C-X-C chemokine receptor 2 (CXCR2) playing a predominant role. Ligands for CXCR2, such as interleukin-8 (IL-8 or CXCL8) and growth-related oncogene-α (GROα or CXCL1), are potent chemoattractants that guide neutrophils to sites of inflammation and infection.
This compound, with the chemical name 1-(2-bromophenyl)-3-(7-cyano-3H-benzotriazol-4-yl)urea, is a selective, non-peptide small molecule antagonist of the CXCR2 receptor.[1] Its ability to inhibit neutrophil recruitment to inflamed tissues has positioned it as a significant tool for research into inflammatory diseases and as a potential therapeutic agent.[1]
Mechanism of Action of this compound
This compound functions as an allosteric inverse agonist at the human CXCR2 receptor.[1][2][3] This means it binds to a site on the receptor that is distinct from the binding site of endogenous agonists like IL-8.[1][2][3] This allosteric binding modulates the receptor's conformation, preventing its activation and subsequent intracellular signaling.[1][2][3]
Studies have shown that this compound can depress the maximal binding of agonists like IL-8 without affecting their binding affinity (Kd).[1][2] Furthermore, this compound has been observed to inhibit the basal activity of the CXCR2 receptor, a characteristic of an inverse agonist.[1][2] While in some functional assays, particularly with the more efficiently coupled system of human neutrophils, this compound can appear to act as a competitive antagonist by causing a rightward shift in the agonist dose-response curve without reducing the maximal response, its allosteric and inverse agonist properties are evident in more detailed binding and signaling studies.[1]
Quantitative Data on the Efficacy of this compound
The inhibitory effects of this compound on neutrophil functions have been quantified in various in vitro assays. The following tables summarize key findings from the literature.
Table 1: Inhibition of Calcium Mobilization by this compound
| Species | Chemoattractant | Assay | IC50 Value | Reference |
| Rat | CINC-1 | Calcium Mobilization | 3.7 nM | [4][5] |
| Rat | CINC-1 | Calcium Mobilization | 3.4 nM | [6] |
| Rat | C5a | Calcium Mobilization | 6800 nM | [6] |
Table 2: Inhibition of Neutrophil Chemotaxis by this compound
| Species | Chemoattractant | Assay Type | IC50 Value | Reference |
| Rat | CINC-1 | Chemotaxis | 70 nM | [4][5] |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell)
This assay is a standard method for evaluating the chemotactic response of neutrophils.
Objective: To quantify the migration of neutrophils towards a chemoattractant and to assess the inhibitory effect of compounds like this compound.
Materials:
-
Boyden chamber or 96-well Transwell plate (with 3-5 µm pore size polycarbonate membrane)
-
Isolated human or rat neutrophils
-
Chemoattractant (e.g., IL-8, GROα, CINC-1)
-
This compound
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of remaining red blood cells. Resuspend the purified neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Preparation of Reagents: Prepare serial dilutions of the chemoattractant and this compound in assay medium.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. For inhibition studies, add the chemoattractant mixed with various concentrations of this compound.
-
Place the polycarbonate membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the membrane to visualize the migrated cells on the lower surface.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Alternatively, for Transwell plates, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescent cell viability assay (e.g., CellTiter-Glo®).[7]
-
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration in neutrophils following receptor activation.
Objective: To determine the effect of this compound on chemoattractant-induced calcium flux in neutrophils.
Materials:
-
Isolated neutrophils
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM or Fluo-4 AM)
-
Chemoattractant (e.g., IL-8, CINC-1)
-
This compound
-
Fluorometric imaging plate reader (FLIPR) or flow cytometer
-
Assay buffer (e.g., HBSS with calcium and magnesium)
Procedure:
-
Cell Preparation: Isolate neutrophils as described previously.
-
Dye Loading: Incubate the neutrophils with a calcium-sensitive dye (e.g., 5 µM Fluo-3 AM) at 37°C for 30-45 minutes.[8] This allows the dye to enter the cells.
-
Washing: Wash the cells twice with assay buffer to remove extracellular dye.
-
Assay:
-
Resuspend the dye-loaded neutrophils in the assay buffer.
-
For inhibition studies, pre-incubate the cells with various concentrations of this compound.
-
Measure the baseline fluorescence.
-
Add the chemoattractant to stimulate the cells.
-
Immediately measure the change in fluorescence over time using a FLIPR or flow cytometer. The increase in fluorescence intensity corresponds to the rise in intracellular calcium concentration.
-
Visualizations: Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway
The binding of a chemokine agonist to CXCR2 initiates a cascade of intracellular signaling events, leading to neutrophil activation and chemotaxis. This compound, by binding to an allosteric site, prevents this cascade from occurring.
Caption: CXCR2 signaling cascade leading to neutrophil chemotaxis and its inhibition by this compound.
Experimental Workflow for Boyden Chamber Assay
The following diagram illustrates the key steps involved in performing a neutrophil chemotaxis assay using a Boyden chamber to evaluate an inhibitor.
Caption: Step-by-step workflow of a typical Boyden chamber neutrophil chemotaxis experiment.
Conclusion
This compound is a well-characterized and potent inhibitor of neutrophil chemotaxis, acting through allosteric inverse agonism of the CXCR2 receptor. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working in the field of inflammation. The visualization of the underlying signaling pathways and experimental procedures further aids in the conceptual understanding of its mechanism and evaluation. The continued study of compounds like this compound is crucial for advancing our understanding of neutrophil-mediated inflammatory diseases and for the development of novel therapeutic strategies.
References
- 1. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. medkoo.com [medkoo.com]
- 7. criver.com [criver.com]
- 8. Efficient Neutrophil Extracellular Trap Induction Requires Mobilization of Both Intracellular and Extracellular Calcium Pools and Is Modulated by Cyclosporine A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: SB-265610 and its Anti-Inflammatory Effects via CXCR2 Antagonism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Inflammation, particularly processes driven by neutrophil migration and activation, is a cornerstone of numerous acute and chronic diseases. The C-X-C chemokine receptor 2 (CXCR2) has been identified as a critical mediator in this cascade, making it a prime target for therapeutic intervention. This document provides a detailed technical overview of SB-265610, a potent and selective antagonist of the CXCR2 receptor. We will explore its mechanism of action, present key preclinical data on its anti-inflammatory efficacy, detail common experimental protocols for its evaluation, and visualize the core biological and experimental pathways.
Introduction to this compound and the CXCR2 Target
The CXCR2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of neutrophils, as well as other immune cells like monocytes and mast cells.[1] It is activated by several CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8), which are potent chemoattractants.[1][2][3] Upon activation, CXCR2 signaling initiates a cascade that leads to neutrophil chemotaxis, degranulation, and the release of reactive oxygen species (ROS), all of which are central to the inflammatory response.[4]
Dysregulation of the CXCR2 signaling pathway is implicated in a wide range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease (IBD), psoriasis, and rheumatoid arthritis.[5][6] Therefore, antagonizing this receptor presents a promising strategy to mitigate excessive neutrophil accumulation and subsequent tissue damage.[7][8]
This compound, chemically known as 1-(2-Bromo-phenyl)-3-(7-cyano-3H-benzotriazol-4-yl)-urea, is a small molecule antagonist developed to specifically target the CXCR2 receptor.[5][9] Its primary therapeutic potential lies in its ability to inhibit neutrophil recruitment to sites of inflammation.[5]
Mechanism of Action
This compound functions as an allosteric inverse agonist at the human CXCR2 receptor.[5][9] This is a crucial distinction from competitive antagonists. Instead of competing with endogenous ligands like IL-8 for the same binding site, this compound binds to a distinct, allosteric site on the receptor.[5][9] This binding event induces a conformational change that not only prevents receptor activation by agonists but also reduces the basal, or constitutive, activity of the receptor.[9]
The key implications of this mechanism are:
-
Non-Competitive Inhibition: this compound can inhibit receptor function even in the presence of high concentrations of activating chemokines. Functional experiments show that this compound produces a rightward shift in the concentration-response curves to IL-8 but also a significant reduction in the maximal response.[9]
-
Inverse Agonism: The compound actively reduces baseline receptor signaling, which may be beneficial in disease states characterized by aberrant, ligand-independent receptor activity.[9]
-
Blocked G-Protein Coupling: The allosteric binding is thought to directly interfere with the coupling of the receptor to its intracellular G-protein, thereby blocking all downstream signaling.[5][9]
The following diagram illustrates the CXCR2 signaling pathway and the inhibitory action of this compound.
Preclinical Efficacy and Quantitative Data
This compound has demonstrated potent and selective inhibition of CXCR2-mediated functions in a variety of preclinical assays. The data consistently show its ability to block neutrophil chemotaxis and activation at nanomolar concentrations.
Table 1: Summary of In Vitro Potency of this compound
| Assay Type | Ligand/Stimulus | Cell Type | Endpoint | Potency (IC50 / Kᵢ) | Reference |
|---|---|---|---|---|---|
| Radioligand Binding | [³H]-SB265610 | CHO-hCXCR2 Cells | Kᵢ | 0.2 nM | [5] |
| Chemotaxis Assay | IL-8 | Human Neutrophils | Inhibition of Migration | 0.6 - 1.0 nM | [5][9] |
| Chemotaxis Assay | GROα | Human Neutrophils | Inhibition of Migration | 0.8 nM | [9] |
| [³⁵S]-GTPγS Binding | Basal Activity | CHO-hCXCR2 Membranes | Inverse Agonism | 25 nM | [9] |
| [³⁵S]-GTPγS Binding | IL-8 | CHO-hCXCR2 Membranes | Antagonism (pA₂) | 9.0 (Kₑ = 1 nM) |[9] |
Note: CHO-hCXCR2 refers to Chinese Hamster Ovary cells engineered to express the human CXCR2 receptor. Kᵢ is the inhibition constant. IC₅₀ is the half-maximal inhibitory concentration. pA₂ is a measure of antagonist potency.
Key Experimental Protocols
The evaluation of CXCR2 antagonists like this compound relies on standardized in vitro and in vivo models of inflammation. Below are detailed methodologies for two fundamental assays.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is the gold standard for quantifying the effect of a compound on the directed migration of neutrophils toward a chemoattractant.
Objective: To measure the dose-dependent inhibition of IL-8-induced human neutrophil migration by this compound.
Methodology:
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from whole blood of healthy donors using a density gradient centrifugation method (e.g., Ficoll-Paque or Polymorphprep).[3][10]
-
Perform a quality check on the isolated cells using flow cytometry with a neutrophil-specific marker such as CD15 to ensure purity (>60-80%).[3]
-
Resuspend the purified neutrophils in a serum-free medium, often containing a stabilizing agent like Bovine Serum Albumin (BSA).[10]
-
-
Assay Setup (Boyden Chamber / Transwell®):
-
Use a 96-well Boyden chamber apparatus with permeable polycarbonate membrane inserts (typically 3-5 µm pore size).[3]
-
In the lower chambers, add the chemoattractant (e.g., 10 nM IL-8) and serial dilutions of the test compound (this compound) or vehicle control.[3]
-
In the upper chamber (the insert), add the isolated neutrophils (e.g., 1 x 10⁵ cells per well).
-
-
Incubation and Migration:
-
Quantification of Migration:
-
After incubation, remove the inserts.
-
Quantify the number of neutrophils that have migrated through the membrane into the lower chamber. This can be done by:
-
Direct cell counting using a hemocytometer.
-
Flow cytometry for precise cell counts.[10]
-
Lysis of migrated cells followed by measurement of an endogenous enzyme like myeloperoxidase.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
-
The following diagram illustrates the workflow for this assay.
In Vivo Lipopolysaccharide (LPS)-Induced Pulmonary Inflammation Model
This model is used to assess the anti-inflammatory efficacy of a compound in a living organism by inducing an acute inflammatory response in the lungs.
Objective: To evaluate the ability of this compound to inhibit neutrophil recruitment into the bronchoalveolar lavage fluid (BALF) of mice challenged with LPS.
Methodology:
-
Animal Acclimatization:
-
Use a suitable mouse strain (e.g., C57BL/6).
-
Allow animals to acclimate for at least one week under standard laboratory conditions.
-
-
Compound Administration:
-
Administer this compound or vehicle control to the animals via a relevant route (e.g., intraperitoneal, oral) at a predetermined time (e.g., 30-60 minutes) before the inflammatory challenge.
-
-
Inflammatory Challenge:
-
Sample Collection:
-
At a specific time point after the LPS challenge (e.g., 4-6 hours), humanely euthanize the animals.
-
Perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline or PBS into the lungs via a tracheal cannula.
-
-
Analysis of BAL Fluid (BALF):
-
Determine the total number of cells in the BALF using a cell counter.
-
Prepare cytospin slides and perform a differential cell count (e.g., using Wright-Giemsa stain) to specifically quantify the number of neutrophils.
-
The BALF can also be analyzed for levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, KC/CXCL1) using ELISA or multiplex assays.
-
-
Data Analysis:
-
Compare the number of neutrophils and cytokine levels in the BALF of the this compound-treated group to the vehicle-treated group.
-
Calculate the percentage of inhibition of neutrophil influx.
-
Logical Framework: From Molecular Target to Therapeutic Effect
The therapeutic rationale for using this compound is based on a clear, linear relationship between molecular antagonism and the reduction of inflammatory pathology.
Conclusion
This compound is a well-characterized, high-potency allosteric inverse agonist of the CXCR2 receptor. Its mechanism of action directly targets the foundational process of neutrophil recruitment, which is central to many inflammatory diseases. The quantitative data from in vitro assays confirm its ability to inhibit key neutrophil functions at nanomolar concentrations. The established protocols for in vitro and in vivo testing provide a robust framework for further investigation and development of CXCR2 antagonists. For drug development professionals, the specific targeting of the CXCR2 pathway by molecules like this compound continues to represent a highly viable strategy for creating novel anti-inflammatory therapeutics.
References
- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. criver.com [criver.com]
- 4. What CXCR2 antagonists are in clinical trials currently? [synapse.patsnap.com]
- 5. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SiMA: A simplified migration assay for analyzing neutrophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
SB-265610: A Technical Guide for Basic Research in Immunology
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-265610 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1] Functioning as an allosteric inverse agonist, it binds to a site distinct from the endogenous ligand binding pocket, thereby preventing receptor activation and subsequent downstream signaling.[2][3] This unique mechanism of action makes this compound a valuable tool for investigating the role of CXCR2 in a multitude of immunological processes, particularly those involving neutrophil recruitment and activation. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways to facilitate its use in basic immunology research.
Mechanism of Action
This compound exerts its inhibitory effects by binding to an allosteric site on the CXCR2 receptor.[3] This binding induces a conformational change in the receptor that prevents its coupling to intracellular G-proteins, even in the presence of its cognate chemokine ligands such as IL-8 (CXCL8) and GROα (CXCL1).[2] Unlike competitive antagonists that vie for the same binding site as the natural ligand, this compound's allosteric nature means its inhibitory effect is not surmounted by increasing concentrations of the agonist.[3] Furthermore, as an inverse agonist, this compound can reduce the basal, ligand-independent activity of the CXCR2 receptor.[2] This modulation of CXCR2 signaling effectively blocks the downstream pathways responsible for neutrophil chemotaxis, degranulation, and the release of reactive oxygen species, all of which are critical events in the inflammatory cascade.[4][5]
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the key quantitative data for this compound from various in vitro studies, providing a comparative overview of its potency and selectivity.
| Parameter | Assay Type | Ligand/Stimulant | Cell Type/System | Value | Reference |
| IC50 | Calcium Mobilization | Rat CINC-1 | Rat Neutrophils | 3.7 nM | [1] |
| IC50 | Neutrophil Chemotaxis | Rat CINC-1 | Rat Neutrophils | 70 nM | [1] |
| pIC50 | Radioligand Binding | [¹²⁵I]-IL-8 | CHO cells expressing human CXCR2 | 8.41 ± 0.08 | [3] |
| pIC50 | Radioligand Binding | [¹²⁵I]-GROα | CHO cells expressing human CXCR2 | 8.47 ± 0.03 | [3] |
| IC50 | Calcium Mobilization | CINC-1 | Not Specified | 3.4 nM | |
| IC50 | Calcium Mobilization | C5a | Not Specified | 6800 nM |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from various sources to provide a comprehensive guide for researchers.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to evaluate the effect of this compound on the migration of neutrophils towards a chemoattractant.
Materials:
-
This compound
-
Chemoattractant (e.g., IL-8, fMLP)
-
Isolated human or murine neutrophils
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Assay medium (e.g., HBSS with Ca²⁺/Mg²⁺)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using a method such as Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.[1][3] Resuspend the purified neutrophils in assay medium at a concentration of 2 x 10⁶ cells/mL.
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Add assay medium alone to the negative control wells.
-
In separate tubes, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.[3]
-
Place the polycarbonate membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the corresponding wells.[6]
-
-
Incubation: Incubate the chamber at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for cell migration.[3][7]
-
Quantification:
-
After incubation, remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane.[1]
-
Fix and stain the migrated cells on the lower surface of the membrane.[1]
-
Count the number of migrated cells in several high-power fields using a light microscope.[1]
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
-
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit chemoattractant-induced intracellular calcium release in neutrophils.
Materials:
-
This compound
-
Chemoattractant (e.g., IL-8, CINC-1)
-
Isolated neutrophils or cells expressing CXCR2
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)[8][9][10]
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 2.5 mM probenecid)[8]
-
Fluorescence plate reader with kinetic read capabilities
Protocol:
-
Cell Preparation:
-
Assay Procedure:
-
Pipette the cell suspension into a 96-well black-walled, clear-bottom plate.
-
Prepare a separate plate with various concentrations of this compound and the chemoattractant.
-
Use a fluorescence plate reader to measure the baseline fluorescence of the cells.
-
Add the chemoattractant and this compound (or vehicle) to the cell plate.
-
Immediately begin kinetic measurement of fluorescence intensity over time (typically every 1-2 seconds for 2-3 minutes).[9]
-
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the compound to that of the vehicle control. Determine the IC50 value from the dose-response curve.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to the CXCR2 receptor.
Materials:
-
This compound
-
Radiolabeled CXCR2 ligand (e.g., [¹²⁵I]-IL-8)
-
Cell membranes prepared from cells expressing CXCR2 (e.g., CHO cells)
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
Protocol:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the CXCR2 receptor by homogenization and centrifugation.
-
Binding Reaction:
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration, and varying concentrations of unlabeled this compound.
-
To determine non-specific binding, a parallel set of reactions is prepared with a high concentration of an unlabeled CXCR2 ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
-
Mandatory Visualization
CXCR2 Signaling Pathway
The following diagram illustrates the downstream signaling cascade initiated by CXCR2 activation and the point of inhibition by this compound.
Caption: CXCR2 signaling cascade and inhibition by this compound.
Experimental Workflow: Neutrophil Chemotaxis Assay
The following diagram outlines the key steps in performing a neutrophil chemotaxis assay to assess the inhibitory effect of this compound.
Caption: Workflow for a neutrophil chemotaxis inhibition assay.
Conclusion
This compound is a powerful and specific tool for the investigation of CXCR2-mediated immunological phenomena. Its well-characterized mechanism of action as an allosteric inverse agonist, coupled with its high potency, makes it an ideal probe for dissecting the roles of CXCR2 in neutrophil biology, inflammation, and various disease models. The detailed protocols and data presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies and to further elucidate the intricate functions of the CXCR2 signaling axis in immunology.
References
- 1. benchchem.com [benchchem.com]
- 2. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 5. criver.com [criver.com]
- 6. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bu.edu [bu.edu]
Preliminary Studies Using SB-265610: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preliminary studies involving SB-265610, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). The information is curated for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and understanding of this compound.
Core Compound Characteristics
This compound is a small molecule, non-peptide compound that functions as an allosteric inverse agonist at the human CXCR2 receptor.[1][2] Unlike orthosteric antagonists that directly compete with endogenous ligands for the binding site, this compound binds to a distinct site on the receptor. This allosteric binding mechanism does not affect the binding affinity of the natural ligands, such as interleukin-8 (IL-8), but rather prevents the conformational change required for receptor activation and subsequent intracellular signaling.[1][2] This mode of action effectively blocks the downstream signaling cascades initiated by CXCR2 activation, even in the absence of an agonist, demonstrating inverse agonist properties.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro studies of this compound.
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Value | Cell Line | Radioligand | Reference |
| Equilibrium Dissociation Constant (Kd) | 1.17 ± 0.23 nM | CHO-CXCR2 | [3H]-SB265610 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | IC50 | Species | Stimulant | Reference |
| Calcium Mobilization | 3.7 nM | Rat | CINC-1 | |
| Neutrophil Chemotaxis | 70 nM | Rat | CINC-1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound to the CXCR2 receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor (CHO-CXCR2).
-
Saturation Binding Assay ([3H]-SB265610):
-
A fixed amount of CHO-CXCR2 cell membranes is incubated with increasing concentrations of [3H]-SB265610.
-
The incubation is carried out in a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4) at room temperature for a specified time to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled this compound.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.
-
-
Competition Binding Assay ([125I]-IL-8):
-
CHO-CXCR2 membranes are incubated with a fixed concentration of [125I]-IL-8 in the presence of increasing concentrations of unlabeled this compound.
-
The assay conditions and termination are similar to the saturation binding assay.
-
The concentration of this compound that inhibits 50% of the specific binding of [125I]-IL-8 (IC50) is determined.
-
[35S]-GTPγS Binding Assay
Objective: To assess the functional activity of this compound as an inverse agonist at the CXCR2 receptor.
Protocol:
-
Membrane Incubation: CHO-CXCR2 cell membranes are incubated in an assay buffer containing GDP, [35S]-GTPγS, and varying concentrations of this compound in the presence or absence of a CXCR2 agonist (e.g., IL-8).
-
Stimulation: The reaction is initiated by the addition of the agonist.
-
Termination: After incubation at 30°C, the reaction is terminated by rapid filtration.
-
Measurement: The amount of [35S]-GTPγS bound to the membranes is quantified using a scintillation counter.
-
Analysis: The data is analyzed to determine the effect of this compound on both basal and agonist-stimulated [35S]-GTPγS binding. A decrease in basal binding indicates inverse agonism.
Neutrophil Chemotaxis Assay
Objective: To evaluate the inhibitory effect of this compound on neutrophil migration.
Protocol:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood (e.g., from rats or humans) using density gradient centrifugation.
-
Chemotaxis Chamber Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) with a microporous membrane is used.
-
Assay Procedure:
-
The lower wells of the chamber are filled with a chemoattractant (e.g., CINC-1 for rat neutrophils or IL-8 for human neutrophils) and varying concentrations of this compound.
-
A suspension of isolated neutrophils is added to the upper wells.
-
The chamber is incubated at 37°C in a humidified atmosphere with 5% CO2 to allow for cell migration.
-
-
Quantification of Migration: After the incubation period, the number of neutrophils that have migrated through the membrane to the lower wells is quantified. This can be done by manual cell counting with a microscope or by using a plate reader to measure the activity of a cellular enzyme (e.g., myeloperoxidase).
-
Data Analysis: The IC50 value, representing the concentration of this compound that causes 50% inhibition of neutrophil chemotaxis, is calculated.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Caption: Workflow for Radioligand Binding Assays.
Caption: Workflow for Neutrophil Chemotaxis Assay.
References
Methodological & Application
Application Notes and Protocols for SB-265610 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of available in vivo experimental information for the CXCR2 antagonist, SB-265610. The protocols outlined below are based on published studies and are intended to serve as a guide for designing and conducting preclinical research.
Introduction
This compound is a selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands are key mediators of neutrophil recruitment and activation in inflammatory processes. Consequently, this compound has been investigated as a potential therapeutic agent for various inflammatory conditions. This document outlines in vivo experimental designs and methodologies for evaluating the efficacy of this compound in relevant animal models.
Data Presentation
In Vivo Efficacy of this compound in Various Animal Models
| Animal Model | Species | Dosing Regimen | Route of Administration | Key Findings |
| Hyperoxia-Induced Lung Inflammation | Newborn Rat | 1-3 mg/kg (daily for 3-5 days) | Intraperitoneal (i.p.) | Reduced neutrophil accumulation in bronchoalveolar lavage fluid and decreased lung myeloperoxidase (MPO) accumulation. |
| Mammary Adenocarcinoma | Mouse | 2 mg/kg/day (for two weeks) | Intraperitoneal (i.p.) | Significantly inhibited the recruitment of Gr-1+CD11b+ myeloid cells to the tumor site.[1] |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | 25 mg/kg (twice daily for seven days) | Oral (p.o.) | Reduced the severity of colitis, with significantly lower Disease Activity Index (DAI) scores compared to placebo and 5-aminosalicylic acid (5-ASA). |
Experimental Protocols
Hyperoxia-Induced Lung Inflammation in Newborn Rats
This protocol is designed to assess the efficacy of this compound in reducing neutrophil-mediated lung inflammation.
a. Animal Model:
-
Newborn Sprague-Dawley rats.
b. Induction of Lung Inflammation:
-
Expose newborn rats to hyperoxia (e.g., >95% oxygen) for a specified duration (e.g., 7 days) to induce lung inflammation and neutrophil influx.
c. Dosing:
-
Compound Preparation: this compound is soluble in DMSO. A suitable vehicle for intraperitoneal injection in rodents would be a solution of DMSO diluted with saline or phosphate-buffered saline (PBS). The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity. A suggested vehicle is 10% DMSO in sterile saline.
-
Dose: 1-3 mg/kg body weight.
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily on days 3-5 of hyperoxia exposure.
d. Outcome Measures:
-
Bronchoalveolar Lavage (BAL): On day 8, euthanize the rat pups and perform a BAL to collect lung inflammatory cells.
-
Anesthetize the rat pup.
-
Expose the trachea and insert a cannula.
-
Instill a known volume of sterile, cold PBS or saline into the lungs and gently aspirate.
-
Repeat the lavage process 2-3 times and pool the collected fluid.
-
Centrifuge the BAL fluid to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count (e.g., using a hemocytometer) and differential cell counts (e.g., using cytospin preparations stained with a Romanowsky-type stain) to determine the number of neutrophils.
-
-
Myeloperoxidase (MPO) Assay: MPO is an enzyme abundant in neutrophils and serves as a biochemical marker of neutrophil infiltration in tissues.
-
Harvest lung tissue after BAL.
-
Homogenize the lung tissue in a suitable buffer (e.g., potassium phosphate (B84403) buffer with a detergent like hexadecyltrimethylammonium bromide).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay with a substrate such as o-dianisidine dihydrochloride (B599025) and hydrogen peroxide. The change in absorbance is proportional to the MPO activity.
-
Inhibition of Myeloid Cell Recruitment in a Murine Mammary Adenocarcinoma Model
This protocol evaluates the effect of this compound on the tumor microenvironment.
a. Animal Model:
-
Immunocompromised or syngeneic mice bearing mammary adenocarcinoma tumors.
b. Dosing:
-
Compound Preparation: Prepare this compound in a suitable vehicle for intraperitoneal injection as described in the previous protocol.
-
Dose: 2 mg/kg body weight.
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily for two weeks.
c. Outcome Measures:
-
Immunohistochemistry or Flow Cytometry of Tumors:
-
At the end of the treatment period, harvest the tumors.
-
Process the tumor tissue for either immunohistochemical staining or flow cytometric analysis.
-
Use specific antibodies to identify and quantify the population of Gr-1+CD11b+ myeloid-derived suppressor cells (MDSCs) within the tumor microenvironment. A significant reduction in the number of these cells in the this compound-treated group compared to the control group would indicate efficacy.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol assesses the therapeutic potential of this compound in a model of inflammatory bowel disease.
a. Animal Model:
-
Adult mice (e.g., C57BL/6 or BALB/c).
b. Induction of Colitis:
-
Administer 2-5% (w/v) DSS in the drinking water for 5-7 days to induce acute colitis.
c. Dosing:
-
Compound Preparation: For oral administration, this compound can be formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water.
-
Dose: 25 mg/kg body weight.
-
Administration: Administer this compound or vehicle control via oral gavage twice daily for seven days, starting after the induction of colitis.
d. Outcome Measures:
-
Disease Activity Index (DAI): Monitor the mice daily for weight loss, stool consistency, and the presence of blood in the stool. Assign a score for each parameter to calculate a composite DAI score.
-
Histological Analysis of the Colon: At the end of the study, collect the colons and fix them in formalin. Process the tissue for histology and score the sections for the severity of inflammation, ulceration, and tissue damage.
Mandatory Visualizations
Caption: Signaling pathway of CXCR2 and the antagonistic action of this compound.
Caption: General experimental workflow for an in vivo study of this compound.
References
SB-265610 In Vitro Assay Guide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-265610 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). It functions as an allosteric inverse agonist, binding to a site distinct from the endogenous ligand binding site to prevent receptor activation and signaling.[1][2][3] This mechanism makes this compound a valuable tool for studying the role of CXCR2 in various physiological and pathological processes, particularly in inflammatory responses where CXCR2-mediated neutrophil recruitment is a key event. This document provides detailed application notes and protocols for the in vitro characterization of this compound.
Data Presentation
The following tables summarize the quantitative data for this compound in various in vitro assays.
| Assay Type | Ligand/Agonist | Cell Type/System | Parameter | Value | Reference |
| Radioligand Binding | [³H]-SB-265610 | CHO-CXCR2 membranes | Kd | 1.17 ± 0.23 nM | [1] |
| Radioligand Binding | [¹²⁵I]-IL-8 | CHO-CXCR2 membranes | pIC50 | 8.41 ± 0.08 | [1] |
| Radioligand Binding | [¹²⁵I]-GROα | CHO-CXCR2 membranes | pIC50 | 8.47 ± 0.03 | [1] |
| Calcium Mobilization | CINC-1 | Rat Neutrophils | IC50 | 3.7 nM | [1] |
| Calcium Mobilization | CINC-1 | Not Specified | IC50 | 3.4 nM | [4] |
| Calcium Mobilization | C5a | Not Specified | IC50 | 6800 nM | [4] |
| Neutrophil Chemotaxis | CINC-1 | Rat Neutrophils | IC50 | 70 nM | [1] |
Table 1: Summary of In Vitro Quantitative Data for this compound
Signaling Pathways and Experimental Workflows
CXCR2 Signaling Pathway
The following diagram illustrates the CXCR2 signaling pathway and the inhibitory action of this compound. Upon binding of chemokines like IL-8, CXCR2, a G-protein coupled receptor (GPCR), activates intracellular signaling cascades, leading to calcium mobilization and chemotaxis. This compound, as an allosteric inverse agonist, binds to a different site on the receptor, preventing this activation.
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the general workflow for a competitive radioligand binding assay to determine the affinity of this compound for the CXCR2 receptor.
Caption: General Workflow for a Radioligand Binding Assay.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from studies characterizing the binding of this compound to CXCR2 expressed in Chinese Hamster Ovary (CHO) cells.[1]
Objective: To determine the binding affinity (Kd and Ki) of this compound for the CXCR2 receptor.
Materials:
-
CHO cells stably expressing human CXCR2.
-
Cell culture medium: HAMS F12 with GlutaMAX, 10% FBS, 400 µg/mL geneticin.
-
Membrane preparation buffers:
-
Buffer A: 15 mM Tris-HCl, 2 mM MgCl₂, 0.3 mM EDTA, 1 mM EGTA, pH 7.5, with protease inhibitors.
-
Buffer B: 7.5 mM Tris-HCl, 12.5 mM MgCl₂, 0.3 mM EDTA, 1 mM EGTA, 250 mM sucrose, pH 7.5, with protease inhibitors.
-
-
Assay buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, pH 7.4, with 0.01% (w/v) BSA.
-
Radioligands: [³H]-SB265610 and [¹²⁵I]-IL-8.
-
Unlabeled this compound.
-
96-well plates.
-
GF/B or GF/C filter plates (pre-soaked in 0.3% PEI for [¹²⁵I]-agonist assays).
-
Scintillation fluid.
-
Microplate scintillation counter.
Protocol:
A. Membrane Preparation:
-
Grow CHO-CXCR2 cells to ~90% confluency.
-
Scrape cells into ice-cold PBS and pellet by centrifugation.
-
Resuspend the pellet in ice-cold Buffer A and homogenize on ice.
-
Centrifuge the homogenate at 40,000 x g for 30 minutes.
-
Discard the supernatant, resuspend the pellet in fresh Buffer A, and repeat the homogenization and centrifugation.
-
Resuspend the final pellet in ice-cold Buffer B and determine the protein concentration.
B. Saturation Binding Assay ([³H]-SB265610):
-
In a 96-well plate, add increasing concentrations of [³H]-SB265610 to wells containing a fixed amount of CHO-CXCR2 membranes (10 µg).
-
For non-specific binding determination, add a high concentration of unlabeled this compound (1 µM) to a parallel set of wells.
-
Incubate at room temperature for 2 hours.
-
Terminate the binding by vacuum filtration onto GF/B filter plates.
-
Wash the filters three times with ice-cold wash buffer (20 mM HEPES, pH 7.4).
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Analyze the data using non-linear regression to determine the Kd and Bmax.
C. Competition Binding Assay ([¹²⁵I]-IL-8):
-
In a 96-well plate, add a fixed concentration of [¹²⁵I]-IL-8 (e.g., 20 pM) and varying concentrations of unlabeled this compound to wells containing CHO-CXCR2 membranes (10 µg).
-
For total binding, omit the unlabeled this compound. For non-specific binding, add a high concentration of unlabeled IL-8 (10 nM).
-
Incubate at room temperature for 2 hours.
-
Terminate the binding by vacuum filtration onto PEI-treated GF/C filter plates.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity.
-
Analyze the data to determine the IC50 value of this compound and calculate the Ki using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This protocol describes a fluorescence-based assay to measure the inhibitory effect of this compound on agonist-induced intracellular calcium mobilization.
Objective: To determine the IC50 value of this compound for the inhibition of CXCR2-mediated calcium release.
Materials:
-
Cells expressing CXCR2 (e.g., rat neutrophils or a stable cell line).
-
Assay buffer (e.g., HBSS with 10 mM HEPES and 0.1% BSA).
-
CXCR2 agonist (e.g., CINC-1 or IL-8).
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Probenecid (optional, to prevent dye extrusion).
-
96-well, black-walled, clear-bottom microplates.
-
Fluorescence plate reader with kinetic read capabilities and automated liquid handling (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Preparation: Seed cells into a 96-well plate and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Probenecid can be included if necessary.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C, followed by 15-30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare a fixed concentration of the CXCR2 agonist (e.g., at its EC80 concentration).
-
-
Assay Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time.
-
Place the cell plate in the fluorescence plate reader.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Inject the CXCR2 agonist into the wells and continue to measure the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
-
Neutrophil Chemotaxis Assay
This protocol describes a transwell migration assay to assess the inhibitory effect of this compound on neutrophil chemotaxis.
Objective: To determine the IC50 value of this compound for the inhibition of neutrophil migration towards a chemoattractant.
Materials:
-
Freshly isolated neutrophils (e.g., from rat or human blood).
-
Chemotaxis buffer (e.g., RPMI-1640 with 0.5% BSA).
-
CXCR2 chemoattractant (e.g., CINC-1 or IL-8).
-
This compound.
-
Transwell inserts with a 3-5 µm pore size membrane.
-
24-well or 96-well companion plates.
-
Cell viability stain (e.g., Calcein AM or CellTiter-Glo).
-
Plate reader for fluorescence or luminescence.
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque and dextran (B179266) sedimentation).
-
Assay Setup:
-
Add the chemoattractant solution to the lower wells of the companion plate.
-
In separate tubes, pre-incubate the isolated neutrophils with varying concentrations of this compound in chemotaxis buffer.
-
Add the neutrophil suspension to the upper chamber of the transwell inserts.
-
Place the inserts into the wells of the companion plate.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours to allow for neutrophil migration.
-
Quantification of Migrated Cells:
-
Carefully remove the transwell inserts.
-
Quantify the number of neutrophils that have migrated to the lower chamber. This can be done by:
-
Lysing the cells and measuring ATP levels using a luminescent assay (e.g., CellTiter-Glo).
-
Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence.
-
Directly counting the cells using a hemocytometer or an automated cell counter.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-265610 in Mouse Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of SB-265610, a potent and selective CXCR2 antagonist, in preclinical mouse models of acute lung injury (ALI) and pulmonary fibrosis. The protocols detailed below are based on established methodologies for lipopolysaccharide (LPS) and bleomycin-induced lung injury, incorporating the use of this compound to investigate the role of the CXCR2 signaling pathway in the pathogenesis of these conditions.
Introduction to this compound
This compound is a small molecule, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). It functions as an allosteric inverse agonist, binding to a site distinct from the endogenous ligand binding site to prevent receptor activation and downstream signaling.[1] CXCR2 and its ligands, such as interleukin-8 (IL-8) in humans and its murine homologues macrophage inflammatory protein-2 (MIP-2) and keratinocyte chemoattractant (KC), are pivotal in the recruitment and activation of neutrophils.[2] In the context of lung injury, excessive neutrophil infiltration is a key driver of inflammation, tissue damage, and the subsequent fibrotic response. By blocking CXCR2, this compound offers a targeted therapeutic strategy to mitigate neutrophil-mediated pathology in the lungs.
Signaling Pathway of CXCR2 in Lung Injury
The binding of chemokines like MIP-2 and KC to CXCR2 on neutrophils initiates a cascade of intracellular signaling events that are crucial for their chemotaxis, activation, and effector functions. This pathway is a key target for therapeutic intervention in inflammatory lung diseases.
Caption: CXCR2 signaling cascade leading to neutrophil activation and the inhibitory action of this compound.
Experimental Workflow for a Mouse Lung Injury Model
A generalized workflow for investigating the efficacy of this compound in a mouse model of lung injury is presented below. This workflow can be adapted for either LPS or bleomycin-induced injury models.
Caption: A typical experimental workflow for evaluating this compound in a mouse model of lung injury.
Protocols for Mouse Models of Lung Injury
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model recapitulates the acute inflammatory phase of lung injury characterized by a rapid and robust influx of neutrophils into the alveolar space.
Materials:
-
This compound
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free saline
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic agent (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
8-10 week old C57BL/6 mice
Protocol:
-
Preparation of Reagents:
-
Dissolve LPS in sterile saline to a final concentration of 1 mg/mL.
-
Prepare a stock solution of this compound in a suitable vehicle. A starting dose of 3 mg/kg can be considered based on studies in other inflammatory models.
-
-
Animal Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + LPS
-
Group 3: this compound + LPS
-
-
Administration of this compound:
-
Administer this compound (e.g., 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection or oral gavage 1 hour prior to LPS challenge.
-
-
Induction of Lung Injury:
-
Anesthetize mice.
-
Instill 50 µL of LPS solution (50 µ g/mouse ) or sterile saline intratracheally.
-
-
Post-Injury Monitoring and Analysis:
-
Monitor mice for signs of distress.
-
At 24 hours post-LPS administration, euthanize the mice and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total and differential cell counts (especially neutrophils) and total protein concentration.
-
Process lung tissue for histology (H&E staining) and measurement of myeloperoxidase (MPO) activity.
-
| Parameter | LPS Dose | This compound Dose (Suggested) | Administration Route | Timing of Administration | Endpoint |
| LPS Model | 50 µ g/mouse , intratracheal | 3 mg/kg | i.p. or oral gavage | 1 hour pre-LPS | 24 hours post-LPS |
Bleomycin-Induced Pulmonary Fibrosis
This model is characterized by an initial inflammatory phase followed by a progressive fibrotic phase, mimicking key aspects of human idiopathic pulmonary fibrosis (IPF).
Materials:
-
This compound
-
Bleomycin (B88199) sulfate
-
Sterile, pyrogen-free saline
-
Vehicle for this compound
-
Anesthetic agent
-
8-10 week old C57BL/6 mice
Protocol:
-
Preparation of Reagents:
-
Dissolve bleomycin in sterile saline to a final concentration of 1.5 U/mL.
-
Prepare this compound as described for the LPS model.
-
-
Animal Groups:
-
Group 1: Vehicle control + Saline
-
Group 2: Vehicle control + Bleomycin
-
Group 3: this compound + Bleomycin (Prophylactic)
-
Group 4: this compound + Bleomycin (Therapeutic)
-
-
Induction of Lung Injury:
-
Anesthetize mice.
-
Instill 50 µL of bleomycin solution (1.5 U/kg) or sterile saline intratracheally.
-
-
Administration of this compound:
-
Prophylactic regimen: Administer this compound (e.g., 3 mg/kg) or vehicle daily, starting one day before bleomycin instillation and continuing for 14 or 21 days.
-
Therapeutic regimen: Begin daily administration of this compound or vehicle at a later time point (e.g., day 7 or 14 post-bleomycin) to assess its effect on established fibrosis.
-
-
Post-Injury Monitoring and Analysis:
-
Monitor body weight regularly.
-
Euthanize mice at day 14 or 21 post-bleomycin.
-
Collect BALF for cell counts.
-
Harvest lung tissue for histological analysis of fibrosis (Masson's trichrome staining) and quantification of collagen content (e.g., Sircol assay).
-
| Parameter | Bleomycin Dose | This compound Dose (Suggested) | Administration Route | Timing of Administration | Endpoint |
| Bleomycin Model | 1.5 U/kg, intratracheal | 3 mg/kg, daily | i.p. or oral gavage | Prophylactic or Therapeutic | 14 or 21 days post-bleomycin |
Quantitative Data Presentation
The following tables provide a template for summarizing quantitative data from studies using this compound in mouse models of lung injury.
Table 1: Effect of this compound on Inflammatory Markers in LPS-Induced ALI
| Treatment Group | BALF Total Cells (x10⁵) | BALF Neutrophils (x10⁵) | BALF Protein (µg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle + Saline | ||||
| Vehicle + LPS | ||||
| This compound + LPS |
Table 2: Effect of this compound on Fibrotic Markers in Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | Body Weight Change (%) | BALF Total Cells (x10⁵) | Lung Hydroxyproline (µ g/lung ) | Ashcroft Fibrosis Score |
| Vehicle + Saline | ||||
| Vehicle + Bleomycin | ||||
| This compound + Bleomycin |
Note on Dosing: The suggested dose of 3 mg/kg for this compound is based on a study in a hyperoxia-induced lung injury model in newborn rats where doses of 1 to 3 mg/kg were effective.[1] It is recommended to perform a dose-response study to determine the optimal dose for specific mouse models and experimental conditions.
Conclusion
This compound is a valuable tool for investigating the role of CXCR2-mediated neutrophil recruitment in the pathogenesis of acute lung injury and pulmonary fibrosis. The protocols and data presentation formats provided here offer a framework for designing and executing robust preclinical studies to evaluate the therapeutic potential of CXCR2 antagonism in inflammatory lung diseases. Careful consideration of the specific research question, animal model, and outcome measures will be crucial for obtaining meaningful and reproducible results.
References
Application Notes and Protocols for Cell-Based Assays Using SB-265610
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing SB-265610, a potent and selective CXCR2 antagonist, in various cell-based assays. The information is intended to guide researchers in pharmacology, immunology, and drug discovery in characterizing the inhibitory effects of this compound on the CXCR2 signaling pathway.
Introduction to this compound
This compound is a nonpeptide, competitive, and allosteric antagonist of the human C-X-C chemokine receptor 2 (CXCR2).[1][2] It functions by binding to a region on the receptor distinct from the agonist-binding site, thereby preventing receptor activation.[3][4] Studies have also suggested that this compound acts as an inverse agonist, capable of inhibiting the basal activity of the CXCR2 receptor.[3][4] This compound is a valuable tool for investigating the role of CXCR2 in various physiological and pathological processes, including inflammation, neutrophil recruitment, and cancer progression.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in several cell-based assays. The half-maximal inhibitory concentration (IC50) values vary depending on the specific assay and cell type used.
| Assay Type | Cell Type | Agonist | This compound IC50 | Reference |
| Calcium Mobilization | Rat Neutrophils | CINC-1 | 3.7 nM | [1][2] |
| Calcium Mobilization | BHK-570-rCXCR2 cells | human IL-8 | ~7.7 nM | [5] |
| Chemotaxis | Rat Neutrophils | CINC-1 | 70 nM | [1][2] |
| Chemotaxis | Human Neutrophils | IL-8 | Potent Inhibition | [6] |
Signaling Pathway
The CXCR2 receptor, upon binding to its cognate chemokines such as IL-8 (CXCL8), activates intracellular signaling cascades that lead to various cellular responses, including chemotaxis, calcium mobilization, and cell survival. This compound, as a CXCR2 antagonist, blocks these downstream signaling events.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Chemotaxis Assay
This protocol describes a method to evaluate the inhibitory effect of this compound on chemokine-induced neutrophil migration using a Boyden chamber or similar multi-well chemotaxis system.
Experimental Workflow:
Caption: Workflow for a neutrophil chemotaxis assay with this compound.
Detailed Protocol:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a density gradient separation method.[7] Ensure high purity and viability of the isolated cells.
-
Cell Preparation: Resuspend the isolated neutrophils in a suitable assay buffer (e.g., HBSS with 0.1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in the assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Chemotaxis Setup:
-
Add the chemoattractant (e.g., 10 nM IL-8) to the lower wells of the chemotaxis chamber.
-
Place the microporous membrane (e.g., 3-5 µm pore size) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
-
Incubation: Incubate the chemotaxis chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several high-power fields using a microscope. Alternatively, use a fluorescent dye-based quantification method.
-
-
Data Analysis: Plot the percentage of inhibition of cell migration against the concentration of this compound to determine the IC50 value.
Calcium Mobilization Assay
This protocol outlines a method to measure the inhibitory effect of this compound on chemokine-induced intracellular calcium release in CXCR2-expressing cells.
Experimental Workflow:
Caption: Workflow for a calcium mobilization assay with this compound.
Detailed Protocol:
-
Cell Culture: Culture a cell line stably expressing CXCR2 (e.g., CHO-CXCR2 or BHK-570-rCXCR2) in appropriate growth medium. Seed the cells into a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Compound Addition: After dye loading, wash the cells to remove excess dye. Add various concentrations of this compound (or vehicle control) to the wells and incubate for 10-15 minutes.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader equipped with an automated injection system. Inject a solution of the CXCR2 agonist (e.g., 1 nM human IL-8) into the wells.[5]
-
Fluorescence Measurement: Immediately after agonist injection, measure the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the calcium response against the concentration of this compound to calculate the IC50 value.
Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CXCR2 receptor.
Experimental Workflow:
Caption: Workflow for a receptor binding assay with this compound.
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing CXCR2 (e.g., CHO-CXCR2).[4] Homogenize the cells and isolate the membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, set up the binding reactions containing:
-
CXCR2-expressing cell membranes.
-
A fixed concentration of a radiolabeled CXCR2 ligand (e.g., [125I]-IL-8).
-
A range of concentrations of unlabeled this compound.
-
For non-specific binding control, a high concentration of an unlabeled CXCR2 agonist (e.g., 1 µM IL-8).
-
-
Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using a filtration method (e.g., vacuum filtration through a glass fiber filter plate).
-
Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for density gradient neutrophil isolation and flow cytometry-based characterization from human peripheral blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-265610 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-265610 is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). As an allosteric inverse agonist, it binds to a site distinct from the endogenous ligand binding site, effectively preventing receptor activation and subsequent downstream signaling. This mechanism of action makes this compound a valuable tool for investigating the role of CXCR2 in various physiological and pathological processes, particularly in inflammatory diseases and cancer biology. CXCR2 and its ligands are key mediators of neutrophil recruitment and activation. By inhibiting CXCR2 signaling, this compound can effectively block the infiltration of neutrophils into tissues, thereby attenuating inflammatory responses. These application notes provide detailed protocols for the administration of this compound in animal studies to aid researchers in their preclinical investigations.
Data Presentation
In Vitro Potency of this compound
| Parameter | Species | Assay | IC50 |
| Calcium Mobilization (CINC-1-induced) | Rat | In vitro | 3.7 nM |
| Neutrophil Chemotaxis (CINC-1-induced) | Rat | In vitro | 70 nM |
In Vivo Administration and Efficacy of this compound
| Animal Model | Disease Model | Route of Administration | Dosage | Vehicle | Observed Effect |
| Mouse | Mammary Adenocarcinoma | Intraperitoneal (i.p.) | 2 mg/kg/day | Not Specified | Significantly inhibited the recruitment of Gr-1+CD11b+ cells.[1] |
| Mouse | Dextran Sulfate Sodium (DSS)-induced Colitis | Oral (p.o.), twice daily | 25 mg/kg | Not Specified | Significantly reduced the severity of colitis. |
Pharmacokinetic Parameters of a Structurally Similar CXCR2 Antagonist (Compound "56") in Mice
| Parameter | Route of Administration | Value |
| Half-life (t½) | Intravenous (i.v.) | 3.1 hours[2] |
| Bioavailability | Oral (p.o.) | 22%[2] |
| Bioavailability | Intraperitoneal (i.p.) | 100%[2] |
Experimental Protocols
Preparation of this compound for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the solubility and stability of this compound for in vivo administration. Based on the physicochemical properties of similar compounds, the following vehicles can be considered. It is recommended to perform a small-scale pilot study to determine the optimal vehicle and concentration for your specific experimental needs.
Vehicle Options:
-
For Intraperitoneal (i.p.) Injection:
-
0.5-1% Carboxymethylcellulose (CMC) in sterile saline: CMC is a commonly used suspending agent for compounds with low water solubility.
-
20% Dimethyl sulfoxide (B87167) (DMSO) in sterile saline: DMSO is a powerful solvent, but its concentration should be kept low to minimize potential toxicity. A final DMSO concentration of 20% is generally well-tolerated for i.p. injections in rodents.
-
-
For Oral Gavage (p.o.):
-
0.5% Methylcellulose in sterile water: This is a common vehicle for oral administration of suspensions.
-
Polyethylene glycol 400 (PEG400): Can be used to improve the solubility of hydrophobic compounds.
-
Preparation Protocol (Example using 0.5% CMC):
-
Weigh the required amount of this compound powder.
-
Prepare a 0.5% (w/v) solution of low-viscosity CMC in sterile saline. To do this, slowly add the CMC powder to the saline while stirring vigorously to prevent clumping. Heat may be gently applied to aid dissolution. Allow the solution to cool to room temperature.
-
Triturate the this compound powder with a small volume of the 0.5% CMC vehicle to create a smooth paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
Intraperitoneal (i.p.) Injection Protocol for Mice
This protocol describes the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
This compound suspension at the desired concentration
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Weigh the mouse to determine the correct injection volume based on its body weight and the desired dosage.
-
Don appropriate PPE.
-
Draw the calculated volume of the this compound suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing it into the syringe.
-
Gently restrain the mouse by scruffing the neck and back to expose the abdomen. Tilt the mouse's head slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound suspension.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions following the injection.
Oral Gavage Protocol for Rats
This protocol outlines the standard procedure for administering this compound via oral gavage in rats.
Materials:
-
This compound suspension at the desired concentration
-
Sterile oral gavage needles (16-18 gauge for adult rats)
-
Sterile syringes
-
Animal scale
-
Appropriate PPE
Procedure:
-
Weigh the rat to determine the correct gavage volume.
-
Don appropriate PPE.
-
Draw the calculated volume of the this compound suspension into the syringe and attach the gavage needle.
-
Gently restrain the rat to immobilize its head and body. The head should be held slightly extended to straighten the path to the esophagus.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.
-
Once the needle has passed into the esophagus to the pre-measured depth (from the tip of the nose to the last rib), slowly administer the suspension.
-
Gently remove the gavage needle.
-
Return the rat to its cage and monitor for any signs of distress, such as labored breathing.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a CXCR2 antagonist.
Caption: Experimental workflow for intraperitoneal administration of this compound.
References
Application Notes and Protocols for SB-265610 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing SB-265610, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), in various cell culture applications. The provided protocols and data will assist in the effective design and execution of experiments to investigate CXCR2-mediated signaling and its role in cellular processes such as proliferation, migration, and angiogenesis.
Introduction
This compound is a nonpeptide, allosteric antagonist of the human CXCR2 receptor. It functions by binding to a site distinct from the agonist-binding site, thereby preventing receptor activation and downstream signaling. CXCR2 and its ligands, such as CXCL1, CXCL2, CXCL3, CXCL5, CXCL6, CXCL7, and CXCL8 (IL-8), play crucial roles in inflammatory responses, tumor progression, and angiogenesis. By inhibiting CXCR2, this compound serves as a valuable tool for studying these processes and for evaluating the therapeutic potential of CXCR2 antagonism.
Physicochemical Properties and Storage
| Property | Value |
| Molecular Formula | C₁₄H₉BrN₆O |
| Molecular Weight | 357.16 g/mol |
| Solubility | Soluble to 100 mM in DMSO and to 10 mM in ethanol.[1] |
| Storage | Store stock solutions at -20°C. Aliquot to avoid repeated freeze-thaw cycles. |
Recommended Concentrations for Cell Culture
The optimal concentration of this compound will vary depending on the cell type, the specific assay, and the concentration of the CXCR2 ligand being used. The following table summarizes reported effective concentrations in various in vitro studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Line | Assay Type | Ligand | Effective this compound Concentration | Observed Effect |
| BHK-570-rCXCR2 | Calcium Mobilization | Human IL-8 (1 nM) | IC₅₀: 7.7 nM[2] | Inhibition of IL-8-induced calcium mobilization. |
| Rat Neutrophils | Calcium Mobilization | CINC-1 | IC₅₀: 3.7 nM[3] | Antagonism of CINC-1-induced calcium mobilization. |
| Rat Neutrophils | Chemotaxis | CINC-1 | IC₅₀: 70 nM[3] | Inhibition of CINC-1-induced neutrophil chemotaxis. |
| Human Breast Cancer Cells | Metastasis (in vivo) | Endogenous | Not specified for in vitro | In combination with chemotherapy, prevents metastasis.[1] |
| Human Bladder Cancer Xenografts | Metastasis (in vivo) | Endogenous | Not specified for in vitro | Did not lead to an effective inhibition of lung metastasis.[4] |
Signaling Pathways
Figure 1: CXCR2 Signaling Pathway. This diagram illustrates the major downstream signaling cascades activated upon ligand binding to the CXCR2 receptor and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
To prepare a 10 mM stock solution, dissolve 3.57 mg of this compound in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
Figure 2: Stock Solution Preparation Workflow. A simple workflow for preparing a concentrated stock solution of this compound in DMSO.
Cell Migration Assay (Boyden Chamber)
Materials:
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture plates (24-well)
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., CXCL1 or CXCL8)
-
This compound stock solution
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium for 16-24 hours.
-
Assay Setup:
-
Add cell culture medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add the same medium to the upper chamber (inside the Transwell insert) for the negative control.
-
For the experimental groups, add medium with the chemoattractant and varying concentrations of this compound (and a vehicle control with DMSO) to the lower chamber.
-
Harvest the starved cells and resuspend them in serum-free medium at the desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration appropriate for the cell type (typically 4-24 hours).
-
Staining and Quantification:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Figure 3: Cell Migration Assay Workflow. A step-by-step workflow for performing a Boyden chamber cell migration assay.
Endothelial Cell Tube Formation Assay (Angiogenesis)
Materials:
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well cell culture plate, pre-chilled
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
This compound stock solution
-
Calcein AM (for visualization)
-
Fluorescence microscope
Protocol:
-
Plate Coating:
-
Thaw the basement membrane matrix on ice.
-
Add 50 µL of the cold matrix to each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound in the cell suspension (and a vehicle control).
-
Carefully add 100 µL of the cell suspension to each well on top of the polymerized matrix.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Visualization and Quantification:
-
Add Calcein AM to the wells to a final concentration of 2 µM and incubate for 30 minutes at 37°C to fluorescently label the cells.
-
Capture images of the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Figure 4: Endothelial Cell Tube Formation Assay Workflow. A general workflow for assessing in vitro angiogenesis.
Troubleshooting
-
Low or no inhibition:
-
Concentration of this compound may be too low. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
Degradation of this compound. Ensure proper storage of the stock solution and use freshly diluted working solutions.
-
High ligand concentration. If using an exogenous ligand, its concentration may be too high, outcompeting the inhibitor. Consider reducing the ligand concentration.
-
-
Cell toxicity:
-
DMSO concentration is too high. Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
This compound is cytotoxic at the tested concentration. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your specific cell line.
-
-
Inconsistent results:
-
Variability in cell passage number. Use cells within a consistent and low passage number range.
-
Inconsistent cell seeding density. Ensure accurate and consistent cell counting and seeding.
-
Incomplete dissolution of this compound. Ensure the stock solution is completely dissolved before use.
-
These application notes and protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental goals.
References
Protocol for the Dissolution and Preparation of SB-265610 for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Application Notes
SB-265610 is a potent and selective antagonist of the CXCR2 chemokine receptor. Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in both in vitro and in vivo experiments. This document provides a detailed protocol for the solubilization and preparation of this compound solutions.
Due to the limited availability of specific quantitative solubility data in the public domain, the following protocols are based on general practices for small molecule inhibitors with similar characteristics. Researchers should perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Physicochemical Properties and Solubility
| Solvent | Reported Solubility (General Guidance) | Notes |
| Dimethyl Sulfoxide (B87167) (DMSO) | Expected to be high (e.g., ≥ 10 mg/mL) | DMSO is a versatile solvent for many organic compounds.[1][2][3] |
| Ethanol | Expected to be moderate to high | Often used for in vivo formulations in combination with other excipients. |
| Aqueous Buffers (e.g., PBS) | Expected to be low | Direct dissolution in aqueous buffers is not recommended. |
Note: The final concentration of organic solvents in cell-based assays should be kept low (typically ≤ 0.5% for DMSO) to avoid solvent-induced toxicity.[4]
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO (for in vitro use)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound is 389.2 g/mol .
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 389.2 g/mol = 0.003892 g = 3.892 mg
-
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder.
-
Dissolution:
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly until the compound is completely dissolved.
-
If necessary, gentle warming in a 37°C water bath for a few minutes can aid dissolution. Avoid excessive heat.
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Avoid repeated freeze-thaw cycles.
-
Preparation of Working Solutions for Cell-Based Assays
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the concentrated this compound stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in sterile aqueous buffer or cell culture medium. This helps to minimize the precipitation of the compound when diluting to the final concentration.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the cell culture medium to achieve the desired final concentration for your experiment. Ensure the final concentration of DMSO is non-toxic to the cells (typically ≤ 0.5%).
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of CXCR2 and inhibition by this compound.
References
Application Notes and Protocols for Studying Myeloid-Derived Suppressor Cells with SB-265610
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that play a critical role in immune suppression, particularly in the tumor microenvironment. Their accumulation is associated with tumor progression and resistance to immunotherapy. A key signaling pathway involved in the recruitment of MDSCs to tumors is mediated by the chemokine receptor CXCR2 and its ligands (e.g., CXCL1, CXCL2, CXCL5, and CXCL8). SB-265610 is a selective, non-peptide, allosteric antagonist of CXCR2, making it a valuable tool for investigating the role of the CXCR2 signaling axis in MDSC biology and for developing novel therapeutic strategies to overcome MDSC-mediated immune suppression.
These application notes provide an overview of the use of this compound in MDSC research, including its mechanism of action, and detailed protocols for in vitro and in vivo studies.
Mechanism of Action of this compound
This compound functions as an allosteric inverse agonist at the human CXCR2 receptor.[1][2] This means it binds to a site on the receptor distinct from the agonist-binding site, preventing receptor activation and subsequent downstream signaling.[1][2] This inhibition of CXCR2 signaling effectively blocks the chemotactic response of MDSCs to CXCR2 ligands, thereby impeding their migration and accumulation at sites of inflammation and in the tumor microenvironment.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of CXCR2 inhibition on MDSC populations and their function. While specific data for this compound is limited in publicly available literature, data from other CXCR2 antagonists and CXCR2 knockout models are presented to illustrate the expected outcomes.
Table 1: In Vitro Effects of CXCR2 Inhibition on MDSC Migration and Function
| Parameter | Assay | Cell Type | Treatment | Result |
| Migration | Transwell Migration Assay | Murine bone marrow-derived CD11b⁺Ly6Gʰᶦ cells | Anti-CXCR2 blocking antibody | Significant inhibition of migration towards tumor-conditioned media (P < 0.001) |
| T-cell Suppression | T-cell Proliferation Assay (CFSE) | Murine splenic Ly6Gʰᶦ MDSCs co-cultured with T-cells | nor-NOHA (Arginase-1 inhibitor) | Significant reduction in T-cell suppression |
| T-cell Suppression | T-cell Proliferation Assay (CFSE) | Murine splenic Ly6Gʰᶦ MDSCs co-cultured with T-cells | L-NMMA (iNOS inhibitor) | Significant reduction in T-cell suppression |
Table 2: In Vivo Effects of CXCR2 Inhibition on MDSC Accumulation and Tumor Growth
| Parameter | Animal Model | Treatment | Result |
| Intratumoral MDSCs | PyMT breast cancer model | CXCR2 antagonist (SX-682) | Reduced intratumoral MDSCs |
| Tumor Growth | PyMT breast cancer model | CXCR2 antagonist (SX-682) | Inhibited tumor growth |
| Intratumoral MDSCs | Colitis-associated tumorigenesis model | CXCR2 knockout (Cxcr2⁻/⁻) | Significantly reduced recruitment of G-MDSCs to tumors |
| Tumor Progression | Colitis-associated tumorigenesis model | Adoptive transfer of WT MDSCs into Cxcr2⁻/⁻ mice | Restored tumor progression |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on MDSCs.
Protocol 1: In Vitro MDSC Migration Assay (Boyden Chamber)
This protocol assesses the effect of this compound on the migration of MDSCs towards a chemoattractant.
Materials:
-
This compound (dissolved in DMSO, then diluted in media)
-
Isolated murine or human MDSCs (e.g., via magnetic bead separation or flow cytometry sorting)
-
Chemoattractant: Recombinant human/murine CXCL1, CXCL2, CXCL5, or CXCL8 (or tumor-conditioned medium)
-
Boyden chamber apparatus with polycarbonate membranes (5 µm pore size)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
MDSC Preparation: Isolate MDSCs from your source of choice (e.g., bone marrow of tumor-bearing mice). Resuspend the cells in culture medium at a concentration of 1 x 10⁶ cells/mL.
-
This compound Treatment: Pre-incubate the MDSC suspension with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle control (DMSO) for 30 minutes at 37°C.
-
Chamber Setup:
-
Add the chemoattractant to the lower wells of the Boyden chamber.
-
Place the polycarbonate membrane over the lower wells.
-
Add 100 µL of the pre-treated MDSC suspension to the upper chamber.
-
-
Incubation: Incubate the chamber for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Analysis:
-
Remove the membrane and wipe off the non-migrated cells from the upper surface.
-
Fix and stain the migrated cells on the lower surface of the membrane using a staining solution.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
-
Data Interpretation: Compare the number of migrated cells in the this compound-treated groups to the vehicle control group to determine the inhibitory effect of this compound on MDSC migration.
Protocol 2: In Vitro MDSC-Mediated T-cell Suppression Assay
This protocol evaluates the effect of this compound on the immunosuppressive function of MDSCs.
Materials:
-
This compound
-
Isolated MDSCs
-
Splenocytes or peripheral blood mononuclear cells (PBMCs) as a source of T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE) for T-cell labeling
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies)
-
Culture medium
-
Flow cytometer
Procedure:
-
T-cell Labeling: Label splenocytes or PBMCs with CFSE according to the manufacturer's protocol.
-
Co-culture Setup:
-
Plate the CFSE-labeled T-cells in a 96-well plate.
-
Add isolated MDSCs at different MDSC:T-cell ratios (e.g., 1:2, 1:4, 1:8).
-
Add this compound at various concentrations or vehicle control to the co-culture.
-
Add T-cell activation stimuli.
-
Include control wells with T-cells alone (with and without activation) and T-cells with this compound alone.
-
-
Incubation: Co-culture the cells for 72 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells and stain for T-cell markers (e.g., CD4, CD8).
-
Analyze the CFSE dilution in the T-cell population using a flow cytometer. Proliferation is indicated by a decrease in CFSE fluorescence intensity.
-
-
Data Interpretation: Compare the T-cell proliferation in the presence of MDSCs with and without this compound to assess the effect of the inhibitor on MDSC-mediated suppression.
Protocol 3: In Vivo Study of this compound in a Tumor-Bearing Mouse Model
This protocol outlines a general approach for evaluating the in vivo efficacy of this compound in reducing MDSC accumulation and inhibiting tumor growth.
Materials:
-
This compound
-
Tumor-bearing mice (e.g., 4T1 breast cancer model, B16 melanoma model)
-
Vehicle for this compound administration (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) / 0.1% Tween 80)
-
Flow cytometry antibodies for MDSC and T-cell phenotyping (e.g., anti-CD11b, anti-Gr-1, anti-Ly6G, anti-Ly6C, anti-CD4, anti-CD8)
-
Calipers for tumor measurement
Procedure:
-
Tumor Inoculation: Inoculate mice with tumor cells.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 1-10 mg/kg, intraperitoneally or orally, daily or twice daily). The optimal dose and schedule should be determined empirically.
-
Administer vehicle to the control group.
-
-
Monitoring:
-
Measure tumor volume regularly with calipers.
-
Monitor the health of the animals.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and harvest tumors, spleens, and peripheral blood.
-
Prepare single-cell suspensions from the tissues.
-
Perform flow cytometry to quantify the frequency and absolute numbers of MDSC subsets (e.g., monocytic-MDSCs and polymorphonuclear-MDSCs) and T-cell populations in the different tissues.
-
-
Data Interpretation: Compare tumor growth and the abundance of MDSCs and T-cells between the this compound-treated and control groups.
Visualization of Key Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting MDSC recruitment.
Caption: Experimental workflow for the MDSC-mediated T-cell suppression assay.
Caption: Simplified CXCR2 signaling pathway in MDSCs.
References
Application Notes and Protocols for Flow Cytometry Analysis Following SB-265610 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to analyzing the cellular effects of SB-265610, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2), using flow cytometry. The protocols detailed herein are designed to assess key cellular processes including apoptosis, cell cycle progression, and neutrophil migration, providing valuable insights into the mechanism of action of this compound.
Introduction to this compound and its Target, CXCR2
This compound is a non-peptide, allosteric inverse agonist of the CXCR2 receptor. By binding to a site distinct from the natural ligand binding site, this compound effectively prevents receptor activation and downstream signaling. The CXCR2 receptor and its ligands, such as interleukin-8 (IL-8), are key mediators of inflammatory responses, primarily through the recruitment and activation of neutrophils. Dysregulation of the CXCR2 signaling pathway has been implicated in a variety of inflammatory diseases and cancer progression. Therefore, antagonism of CXCR2 with compounds like this compound presents a promising therapeutic strategy.
Data Presentation: Quantitative Analysis of this compound Effects
The following tables summarize the quantitative effects of this compound on various cellular functions as determined by flow cytometry and other quantitative assays.
| Parameter | Cell Type | Agonist | This compound IC50 | Reference |
| Inhibition of Neutrophil Chemotaxis | Rat Neutrophils | CINC-1 | 70 nM | [1] |
| Inhibition of Calcium Mobilization | Rat Neutrophils | CINC-1 | 3.7 nM | [1] |
CINC-1: Cytokine-induced neutrophil chemoattractant-1 IC50: Half-maximal inhibitory concentration
Table 1: Inhibition of Neutrophil Function by this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound for key neutrophil functions mediated by CXCR2.
| Cell Line | Treatment | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference | |---|---|---|---|---| | Ovarian Cancer Cells (T29g, T29H, SKOV3) | Control (shRNA) | ~55-65% | ~20-30% | ~10-15% |[2] | | Ovarian Cancer Cells (T29g, T29H, SKOV3) | CXCR2 Silencing (shRNA) | ~70-80% | ~10-15% | ~5-10% |[2] |
Table 2: Effect of CXCR2 Inhibition on Cell Cycle Distribution. This table illustrates the impact of CXCR2 silencing on the cell cycle profile of ovarian cancer cells, demonstrating an arrest in the G0/G1 phase.[2] While this study used shRNA for CXCR2 knockdown, similar effects on cell cycle arrest have been observed with this compound treatment in prostate cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate data acquisition.
Protocol 1: Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This protocol is designed to quantify the induction of apoptosis in cells treated with this compound.
Materials:
-
Target cells (e.g., cancer cell line expressing CXCR2)
-
This compound
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with a range of concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48, or 72 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Aspirate the culture medium, wash with PBS, and detach cells using trypsin-EDTA. Neutralize trypsin with complete medium and collect cells by centrifugation.
-
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate compensation controls for FITC and PI.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.
Materials:
-
Target cells
-
This compound
-
Complete cell culture medium
-
PBS
-
Cold 70% Ethanol (B145695)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Follow step 3 from Protocol 1.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise.
-
Incubate at -20°C for at least 2 hours or overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with 5 mL of PBS.
-
Resuspend the pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content is proportional to the PI fluorescence intensity. Analyze the histogram of PI fluorescence to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Neutrophil Migration (Chemotaxis) Assay
This protocol assesses the inhibitory effect of this compound on neutrophil migration towards a CXCR2 ligand.
Materials:
-
Freshly isolated human or murine neutrophils
-
This compound
-
CXCR2 ligand (e.g., IL-8/CXCL8 or GRO-α/CXCL1)
-
Transwell inserts (with 3-5 µm pores)
-
24-well plates
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Flow cytometer
-
Counting beads (for absolute cell counting)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from whole blood using a standard method such as density gradient centrifugation.
-
Pre-incubation: Resuspend isolated neutrophils in assay buffer at 1 x 10^6 cells/mL. Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Assay Setup:
-
Add the CXCR2 ligand to the lower chamber of the 24-well plate.
-
Add assay buffer alone to control wells (for measuring spontaneous migration).
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated neutrophil suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Cell Quantification:
-
Carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Add a known number of counting beads to each sample.
-
Analyze the samples on a flow cytometer to determine the absolute number of migrated neutrophils.
-
-
Data Analysis: Calculate the percentage of migration inhibition for each concentration of this compound compared to the vehicle control.
Mandatory Visualizations
Caption: this compound signaling pathway.
References
Troubleshooting & Optimization
SB-265610 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SB-265610, a potent and selective CXCR2 chemokine receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule, nonpeptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). It functions as an allosteric inverse agonist, binding to a site on the receptor distinct from the endogenous ligand binding site to prevent receptor activation and downstream signaling.[1] This inhibition of CXCR2-mediated signaling makes it a valuable tool for studying inflammatory processes and has potential applications in various disease models.
Q2: In which solvents is this compound soluble?
A2: this compound exhibits the highest solubility in organic solvents. It is sparingly soluble in aqueous solutions. For detailed solubility data, please refer to the solubility table below.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in 100% DMSO. For detailed instructions, please see the "Experimental Protocols" section.
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?
A4: Direct dissolution of this compound in aqueous buffers is not recommended due to its low aqueous solubility. A stock solution in an organic solvent such as DMSO should be prepared first and then diluted into the aqueous medium.
Q5: What is the recommended storage condition for this compound?
A5: this compound powder should be stored at 2-8°C.[2][3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous media. | The concentration of this compound in the final aqueous solution is too high, exceeding its solubility limit. The percentage of DMSO in the final solution is too low to maintain solubility. | - Increase the final concentration of DMSO in the aqueous solution (e.g., from 0.1% to 0.5%). However, be mindful of the DMSO tolerance of your specific cell line or experimental system. - Decrease the final working concentration of this compound. - Prepare an intermediate dilution in a co-solvent mixture before final dilution into the aqueous medium. For example, dilute the DMSO stock in a solution containing PEG300 and Tween80 before adding to the final aqueous solution. |
| Inconsistent experimental results. | Degradation of this compound due to improper storage or repeated freeze-thaw cycles of the stock solution. Inaccurate concentration of the stock solution. | - Prepare fresh stock solutions and aliquot them to minimize freeze-thaw cycles. - Ensure the stock solution is completely dissolved before use. Gentle warming and vortexing can aid dissolution. - Verify the concentration of your stock solution using a spectrophotometer if possible. |
| Compound appears difficult to dissolve in DMSO. | The compound may require more energy to dissolve completely. | - Gently warm the solution at 37°C for a short period. - Use sonication to aid in dissolution. - Ensure the DMSO is of high purity and anhydrous. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | ~100 mM | [4] |
| DMSO | 35.72 mg/mL | [5] |
| DMSO | 15 mg/mL | [2][3] |
| DMSO | 3 mg/mL | [2] |
| DMF | 3 mg/mL | [2] |
| Ethanol | 5 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:5) | 0.16 mg/mL | [2] |
Note: The molecular weight of this compound is 357.16 g/mol .
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound powder (CAS Number: 211096-49-0)[2]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or heat block (optional)
-
Sonicator (optional)
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 3.57 mg of this compound.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to facilitate dissolution.
-
If the compound does not fully dissolve, gently warm the solution at 37°C for 10-15 minutes, vortexing intermittently.
-
Alternatively, sonicate the solution for 5-10 minutes.
-
Once the solution is clear, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Working Solutions for in vitro Cellular Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium or desired aqueous buffer (e.g., PBS)
-
-
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the pre-warmed aqueous medium to achieve the desired final concentration.
-
Important: To minimize precipitation, add the DMSO stock solution to the aqueous medium while gently vortexing or mixing. Do not add the aqueous medium to the DMSO stock.
-
Ensure the final concentration of DMSO in the cell culture medium is as low as possible (typically ≤ 0.5%) and is consistent across all experimental conditions, including the vehicle control.
-
Use the freshly prepared working solution immediately for your experiments.
-
Mandatory Visualization
Caption: Workflow for preparing this compound stock solutions.
Caption: CXCR2 signaling and inhibition by this compound.
References
Technical Support Center: Optimizing SB-265610 Dosage for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing SB-265610 in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, ensuring optimal experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). It functions as an allosteric inverse agonist, meaning it binds to a site on the receptor distinct from the endogenous ligand binding site. This binding prevents the receptor from activating downstream signaling pathways, even in the absence of a natural ligand, thereby inhibiting neutrophil recruitment and activation.
Q2: What are the recommended starting dosages for this compound in in vivo studies?
A2: The optimal dosage of this compound can vary significantly depending on the animal model, disease state, and route of administration. Based on published literature, a general starting point for intraperitoneal (i.p.) administration in mice is in the range of 1-10 mg/kg daily. For instance, a dose of 2 mg/kg/day has been effectively used in a mouse model of mammary adenocarcinoma. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is typically formulated for intraperitoneal or oral administration. Due to its hydrophobic nature, it requires a specific solvent system for complete dissolution. A commonly used formulation for intraperitoneal injection involves a multi-step solubilization process. For detailed formulation protocols, please refer to the Experimental Protocols section.
Q4: What are the potential side effects or toxicities associated with this compound administration?
A4: Preclinical studies have not reported significant toxicity at therapeutic doses. However, as with any experimental compound, it is essential to monitor animals closely for any signs of adverse effects, such as changes in body weight, behavior, or food and water intake. If any unexpected toxicities are observed, consider reducing the dose or altering the administration schedule.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Inconsistent Results
-
Problem: The expected therapeutic effect of this compound is not observed or varies significantly between experiments.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock. Improper storage can lead to degradation.
-
Optimize Dosage: The administered dose may be insufficient. Conduct a dose-response study to identify the optimal therapeutic window for your model.
-
Check Formulation and Administration: Improper solubilization can lead to inaccurate dosing. Ensure the compound is fully dissolved before administration. For intraperitoneal injections, confirm proper injection technique to avoid administration into the gut or adipose tissue.
-
Timing of Administration: The timing of drug administration relative to disease induction or progression is critical. Optimize the treatment schedule based on the pathophysiology of your model.
-
Animal Model Variability: Ensure consistency in the age, sex, and genetic background of the animals used, as these factors can influence drug response.
-
Issue 2: Unexpected Animal Morbidity or Mortality
-
Problem: Animals exhibit signs of distress, significant weight loss, or unexpected death following this compound administration.
-
Troubleshooting Steps:
-
Assess for Overdose: The administered dose may be too high. Reduce the dosage and carefully monitor for signs of toxicity.
-
Evaluate Vehicle Toxicity: The vehicle used for formulation could be causing adverse effects. Administer a vehicle-only control to assess its impact.
-
Monitor Animal Health: Implement a comprehensive health monitoring plan, including daily body weight measurements and clinical observations.
-
Consider Off-Target Effects: While this compound is selective for CXCR2, high concentrations could potentially lead to off-target effects.
-
Data Presentation
Table 1: Summary of this compound In Vivo Dosages from Preclinical Studies
| Animal Model | Disease/Condition | Route of Administration | Dosage | Frequency | Observed Effect |
| Mouse | Mammary Adenocarcinoma | Intraperitoneal (i.p.) | 2 mg/kg | Daily | Inhibition of tumor growth |
This table will be expanded as more specific dosage information becomes available.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of this compound in Mice
-
Formulation:
-
To prepare a stock solution, dissolve this compound in 100% DMSO.
-
For a working solution for injection, a common vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, a formulation of 10% DMSO in corn oil can be used.
-
Note: Always prepare fresh formulations on the day of use and ensure complete dissolution.
-
-
Dosing:
-
Calculate the required dose based on the animal's body weight.
-
The final injection volume for mice is typically 100-200 µL.
-
-
Injection Procedure:
-
Restrain the mouse appropriately.
-
Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and bladder.
-
Insert a 25-27 gauge needle at a 15-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Inject the solution slowly and steadily.
-
Monitor the animal for any immediate adverse reactions.
-
Mandatory Visualization
Below are diagrams illustrating key concepts related to this compound's mechanism and experimental application.
Technical Support Center: Troubleshooting SB-265610 Neutrophil Migration Assay Results
This technical support center is designed for researchers, scientists, and drug development professionals utilizing SB-265610 in neutrophil migration assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, non-peptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). It functions as an allosteric inhibitor, meaning it binds to a site on the receptor distinct from the chemokine binding site. This binding induces a conformational change in CXCR2 that prevents its activation, even when chemokines like CXCL1, CXCL2, and CXCL8 (IL-8) are present. By blocking CXCR2 activation, this compound inhibits the downstream signaling pathways that are essential for neutrophil chemotaxis, degranulation, and other pro-inflammatory responses.
Q2: What is the expected outcome of using this compound in a neutrophil migration assay?
A2: In a typical neutrophil migration assay, such as a Boyden chamber or transwell assay, this compound is expected to cause a dose-dependent inhibition of neutrophil migration towards a CXCR2 ligand (e.g., CXCL8). This means that as the concentration of this compound increases, the number of neutrophils migrating to the lower chamber in response to the chemoattractant should decrease.
Q3: What is the reported potency of this compound in neutrophil migration assays?
A3: The inhibitory concentration (IC50) of this compound can vary depending on the specific experimental conditions. However, literature reports indicate an IC50 of approximately 70 nM for the inhibition of rat neutrophil chemotaxis induced by cytokine-induced neutrophil chemoattractant-1 (CINC-1), a CXCR2 ligand.[1] For CINC-1-induced calcium mobilization, a key step in neutrophil activation, the reported IC50 is even lower, at around 3.7 nM.[1]
Quantitative Data Summary
The following table summarizes the reported potency of this compound in relevant in vitro assays. This data can be used as a reference for designing experiments and interpreting results.
| Assay Type | Ligand | Species | IC50 | Reference |
| Neutrophil Chemotaxis | CINC-1 | Rat | 70 nM | [1] |
| Calcium Mobilization | CINC-1 | Rat | 3.7 nM | [1] |
Troubleshooting Guide
This guide addresses common issues encountered during neutrophil migration assays with this compound.
Problem 1: No inhibition of neutrophil migration by this compound, even at high concentrations.
-
Question: I am not observing any inhibitory effect of this compound on neutrophil migration towards CXCL8. What could be the reason?
Answer: This issue can arise from several factors related to the compound, the cells, or the assay setup.
-
Possible Cause 1: this compound Degradation or Inactivity.
-
Solution: Ensure that the compound has been stored correctly, protected from light and moisture. Prepare fresh dilutions for each experiment from a trusted stock solution. Consider verifying the compound's activity in a simpler, more direct assay, such as a calcium mobilization assay, if possible.
-
-
Possible Cause 2: Incorrect Concentration of Chemoattractant.
-
Solution: An excessively high concentration of the chemoattractant can overcome the inhibitory effect of the antagonist. Perform a dose-response curve for your chemoattractant (e.g., CXCL8) to determine the EC50 (the concentration that elicits a half-maximal response). For inhibition studies, it is often recommended to use the chemoattractant at a concentration close to its EC80 to ensure a robust signal that can be effectively inhibited.
-
-
Possible Cause 3: Neutrophil Activation by Other Factors.
-
Solution: Neutrophils can be activated by stimuli other than the intended chemoattractant, leading to migration that is not mediated by CXCR2. Ensure that all reagents and media are endotoxin-free. The neutrophil isolation procedure should be gentle to avoid premature activation.
-
-
Problem 2: High background migration in the negative control wells (chemokinesis).
-
Question: My negative control wells, which do not contain a chemoattractant, show a high level of neutrophil migration. Why is this happening?
Answer: High background migration, or chemokinesis, can obscure the specific chemotactic response and make it difficult to assess the inhibitory effect of this compound.
-
Possible Cause 1: Neutrophils were activated during isolation.
-
Solution: The process of isolating neutrophils from whole blood can sometimes lead to their activation. Use a gentle isolation protocol and handle the cells with care. Keep cells on ice whenever possible to minimize spontaneous activation.
-
-
Possible Cause 2: Presence of contaminating chemoattractants.
-
Solution: Ensure that the assay medium and all reagents are free of contaminating chemoattractants. Using serum-free media is often recommended, as serum can contain various chemokines and growth factors.
-
-
Possible Cause 3: Suboptimal assay conditions.
-
Solution: Optimize the incubation time. A very long incubation period can lead to increased random migration.
-
-
Problem 3: No neutrophil migration observed, even in the positive control wells.
-
Question: I am not seeing any neutrophil migration, even in the wells with the chemoattractant and without any inhibitor. What should I do?
Answer: A complete lack of migration points to a fundamental issue with the cells or the assay setup.
-
Possible Cause 1: Poor neutrophil viability or health.
-
Solution: Neutrophils have a short lifespan and are sensitive to handling. Use freshly isolated neutrophils for every experiment. Always perform a viability check (e.g., with trypan blue) before starting the assay; viability should be above 95%.
-
-
Possible Cause 2: Incorrect pore size of the transwell membrane.
-
Solution: The pore size of the membrane in the transwell insert is critical for neutrophil migration. For human neutrophils, a pore size of 3-5 µm is generally recommended.
-
-
Possible Cause 3: Air bubbles trapped under the transwell insert.
-
Solution: Air bubbles can prevent the chemoattractant gradient from forming correctly and physically block cell migration. When placing the insert into the well, do so at an angle to allow any air to escape.
-
-
Possible Cause 4: Inactive chemoattractant.
-
Solution: Ensure that the chemoattractant has been stored correctly and is active. Prepare fresh dilutions for each experiment.
-
-
Problem 4: High variability between replicate wells.
-
Question: My results are inconsistent across replicate wells, making the data difficult to interpret. How can I reduce this variability?
Answer: High variability can be caused by inconsistencies in cell handling and assay setup.
-
Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure that the neutrophil suspension is homogenous before and during seeding into the upper chamber. Gentle mixing is crucial.
-
-
Possible Cause 2: Pipetting errors.
-
Solution: Use calibrated pipettes and proper pipetting techniques, especially when handling small volumes of chemoattractants and inhibitors. Preparing master mixes for each condition can help ensure consistency across replicates.
-
-
Possible Cause 3: Edge effects in the multi-well plate.
-
Solution: The outer wells of a multi-well plate are more susceptible to evaporation and temperature fluctuations. Avoid using the outer wells for critical experimental groups. If all wells must be used, ensure the plate is incubated in a humidified chamber.[2]
-
-
Experimental Protocols
Protocol 1: Human Neutrophil Isolation from Whole Blood
-
Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Density Gradient Centrifugation: Carefully layer the whole blood over a density gradient medium (e.g., Ficoll-Paque). Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake turned off.
-
Granulocyte Collection: After centrifugation, aspirate the upper layers, leaving the granulocyte/erythrocyte pellet at the bottom.
-
Dextran (B179266) Sedimentation: Resuspend the pellet in a balanced salt solution and mix with a 3% dextran solution. Allow the erythrocytes to sediment for 20-30 minutes.
-
Leukocyte Collection: Collect the leukocyte-rich supernatant.
-
Red Blood Cell Lysis: Pellet the leukocytes by centrifugation and resuspend in a red blood cell lysis buffer for a short period to remove any remaining erythrocytes.
-
Washing and Resuspension: Wash the neutrophil pellet with a balanced salt solution and resuspend in the appropriate assay buffer.
-
Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion. The purity of the neutrophil preparation should be >95%.
Protocol 2: Transwell Neutrophil Migration Assay
-
Assay Plate Preparation: To the lower wells of a 24-well plate, add 600 µL of assay medium (e.g., RPMI with 0.5% BSA). Add the desired concentration of chemoattractant (e.g., CXCL8) to the appropriate wells. Include negative control wells with medium only.
-
Cell Preparation: Resuspend the freshly isolated neutrophils in assay medium at a concentration of 2 x 10^6 cells/mL.
-
Inhibitor Incubation: Pre-incubate a portion of the neutrophil suspension with various concentrations of this compound (or vehicle control, e.g., DMSO) for 30 minutes at 37°C.
-
Cell Seeding: Add 100 µL of the neutrophil suspension (with or without inhibitor) to the upper chamber of the transwell inserts (with a 3-5 µm pore size).
-
Incubation: Carefully place the inserts into the lower wells, ensuring no air bubbles are trapped. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. To quantify migrated cells, gently wipe the top surface of the membrane with a cotton swab to remove any cells that have not migrated.
-
Quantification of Migrated Cells:
-
Staining and Microscopy: Fix and stain the membrane with a dye such as DAPI or Giemsa stain. Count the number of migrated cells in several fields of view using a microscope.
-
Fluorescence-based Quantification: Pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) before the assay. After the migration, measure the fluorescence in the lower chamber using a plate reader.
-
Lysis and Luminescence: Lyse the migrated cells in the lower chamber and quantify the ATP content using a luminescent assay kit (e.g., CellTiter-Glo®).[3]
-
Mandatory Visualizations
CXCR2 Signaling Pathway
Caption: CXCR2 signaling pathway in neutrophils.
Experimental Workflow for this compound Neutrophil Migration Assay
Caption: Workflow for a neutrophil migration assay with this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common assay issues.
References
How to improve the stability of SB-265610 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and handling of SB-265610, a potent and selective CXCR2 chemokine receptor antagonist. This guide includes troubleshooting advice and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at concentrations of 15 mg/mL[1] to 35.72 mg/mL.[2] For cell-based assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced toxicity.
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
-
Powder: Store the solid compound at 2-8°C for short-term storage or at -20°C for long-term storage.[1][2]
-
Stock Solutions: Aliquot stock solutions in DMSO into single-use vials to minimize freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[2]
Q3: My experimental results with this compound are inconsistent. Could this be a stability issue?
A3: Yes, inconsistent results can be a strong indicator of compound instability. The stability of this compound in your experimental solution can be affected by several factors, including the aqueous buffer composition, pH, temperature, and exposure to light. It is highly recommended to assess the stability of this compound under your specific experimental conditions.
Q4: What are the common causes of small molecule degradation in in vitro assays?
A4: Several factors can contribute to the degradation of a small molecule like this compound in an in vitro setting:
-
Hydrolysis: The phenylurea moiety of this compound may be susceptible to hydrolysis, particularly in acidic or alkaline aqueous solutions.
-
Photodegradation: Although benzotriazole (B28993) derivatives are generally photostable, prolonged exposure to light, especially UV light, could potentially lead to degradation.
-
Oxidation: The presence of oxidizing agents in the medium could affect the molecule's stability.
-
Adsorption: The compound may adsorb to plasticware, leading to a lower effective concentration in the solution.
Troubleshooting Guides
Guide 1: Poor or Inconsistent Biological Activity
If you are observing lower than expected or variable activity of this compound, consider the following troubleshooting steps.
Experimental Workflow for Troubleshooting Poor Activity
Caption: Troubleshooting workflow for inconsistent this compound activity.
Guide 2: Assessing this compound Stability in Aqueous Buffers
This guide provides a general protocol to assess the stability of this compound in your experimental buffer.
Experimental Protocol: Stability Assessment
-
Prepare Stock Solution: Dissolve this compound in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution into your aqueous buffer of interest to the final desired experimental concentration. Ensure the final DMSO concentration is consistent across all samples and below 0.5%.
-
Incubation: Incubate the working solution under your standard experimental conditions (e.g., 37°C). Protect from light if photostability is a concern.
-
Time Points: Take aliquots of the solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the percentage of intact this compound remaining at each time point. The appearance of new peaks may indicate degradation products.
Data Presentation: Hypothetical Stability Data
The following tables present hypothetical stability data for this compound to illustrate how results could be presented. Note: This is example data, and it is crucial to perform your own stability studies.
Table 1: Hypothetical Stability of this compound (10 µM) in PBS (pH 7.4) at Different Temperatures
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C (Room Temp) | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 2 | 99.5 | 98.2 | 95.1 |
| 4 | 99.1 | 96.5 | 90.3 |
| 8 | 98.3 | 92.1 | 82.4 |
| 24 | 95.2 | 85.6 | 65.7 |
Table 2: Hypothetical Stability of this compound (10 µM) in Different pH Buffers at 37°C
| Time (hours) | % Remaining at pH 5.0 | % Remaining at pH 7.4 | % Remaining at pH 8.5 |
| 0 | 100 | 100 | 100 |
| 2 | 98.9 | 95.1 | 92.3 |
| 4 | 97.5 | 90.3 | 85.1 |
| 8 | 94.2 | 82.4 | 75.6 |
| 24 | 88.1 | 65.7 | 55.9 |
Signaling Pathway
This compound is an antagonist of the CXCR2 receptor, a G protein-coupled receptor (GPCR). The diagram below illustrates the general signaling pathway initiated by CXCR2 activation, which is inhibited by this compound.
References
Addressing inconsistent results with SB-265610
Welcome to the technical support center for SB-265610. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies and challenges during experiments with the CXCR2 antagonist, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective, non-peptide antagonist of the human chemokine receptor CXCR2. It functions as an allosteric inverse agonist. This means it binds to a site on the receptor that is different from the binding site of endogenous ligands like IL-8. By binding to this allosteric site, this compound prevents the receptor from activating, even in the absence of a natural agonist, and blocks the downstream signaling pathways that lead to neutrophil chemotaxis and activation.
Q2: What are the common applications of this compound in research?
A2: this compound is widely used as a tool to investigate the role of the CXCR2 signaling pathway in various physiological and pathological processes. Its primary application is to inhibit neutrophil recruitment and activity. This makes it a valuable compound for studying inflammatory diseases, cancer progression, and angiogenesis.
Q3: I am observing high variability in my IC50 values for this compound. What could be the cause?
A3: Variability in IC50 values can stem from several factors. As an allosteric modulator, the inhibitory effect of this compound can be influenced by the specific agonist being used and its concentration. Additionally, differences in experimental conditions such as cell density, serum concentration in the media, and incubation times can significantly impact the results. It is also crucial to ensure the stability and solubility of the compound in your assay medium.
Q4: Can this compound exhibit off-target effects?
A4: While this compound is known to be a selective CXCR2 antagonist, like any small molecule, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is advisable to perform control experiments to validate that the observed effects are specifically due to CXCR2 inhibition. This can include using cells that do not express CXCR2 or employing a structurally different CXCR2 antagonist as a comparator.
Troubleshooting Guides
Inconsistent Results in Chemotaxis Assays
Problem: High variability in neutrophil migration in response to a chemoattractant in the presence of this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Instability/Precipitation | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous assay media, ensure the final solvent concentration is low (typically <0.1%) to prevent precipitation. Visually inspect the final solution for any signs of precipitation. |
| Cell Health and Viability | Ensure neutrophils are freshly isolated and handled gently to maintain high viability and responsiveness. Pre-incubation times with this compound should be optimized and consistent across experiments. |
| Suboptimal Chemoattractant Concentration | The inhibitory effect of an allosteric modulator can be dependent on the concentration of the agonist. Perform a dose-response curve of the chemoattractant (e.g., IL-8) to determine the optimal concentration for your assay. |
| Inconsistent Gradient Formation | In Boyden chamber or microfluidic-based assays, ensure that a stable and reproducible chemoattractant gradient is established. |
| Variability in CXCR2 Expression | The expression of CXCR2 can vary between cell preparations and donors. If possible, quantify CXCR2 expression levels on the neutrophils being used.[1] |
Inconsistent Results in Calcium Mobilization Assays
Problem: Variable inhibition of agonist-induced calcium flux by this compound.
| Potential Cause | Troubleshooting Steps |
| Compound Solubility Issues | Similar to chemotaxis assays, ensure this compound is fully dissolved in the assay buffer. The presence of proteins in the buffer can sometimes aid solubility. |
| Cell Density and Plating | Inconsistent cell numbers per well can lead to variable signal strength. Ensure a uniform cell monolayer or suspension density. |
| Dye Loading and Leakage | Optimize the concentration of the calcium-sensitive dye and the loading time. In some cell lines, an anion transport inhibitor like probenecid (B1678239) may be needed to prevent dye leakage. |
| Agonist Concentration | The potency of an allosteric antagonist can be influenced by the concentration of the orthosteric agonist. Use a concentration of the agonist that elicits a submaximal response (e.g., EC80) to accurately determine the inhibitory effect of this compound. |
| Signal Detection Settings | Ensure that the fluorescence plate reader settings (e.g., excitation/emission wavelengths, gain) are optimized for the specific dye and cell type being used. |
Quantitative Data
The inhibitory potency of this compound can vary depending on the assay and experimental conditions. The following table summarizes reported IC50 values.
| Assay Type | Agonist | Cell Type/System | Reported IC50 (nM) |
| Calcium Mobilization | CINC-1 | Rat Neutrophils | 3.7 |
| Chemotaxis | CINC-1 | Rat Neutrophils | 70 |
| Calcium Mobilization | CINC-1 | - | 3.4 |
| Calcium Mobilization | C5a | - | 6800 |
| Radioligand Binding ([¹²⁵I]-IL-8) | - | - | pIC50 = 8.41 |
| Radioligand Binding ([¹²⁵I]-GROα) | - | - | pIC50 = 8.47 |
Experimental Protocols
Detailed Methodology for Neutrophil Chemotaxis Assay (Boyden Chamber)
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using a standard density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran (B179266) sedimentation to remove red blood cells.
-
Cell Preparation: Resuspend the isolated neutrophils in a serum-free assay medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the assay medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Assay Setup:
-
Add the chemoattractant (e.g., IL-8 at a pre-determined optimal concentration) to the lower wells of a 96-well Boyden chamber.
-
Place a porous membrane (typically 3-5 µm pore size) over the lower wells.
-
In a separate plate, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Add the pre-incubated neutrophil suspension to the upper chamber of the Boyden apparatus.
-
-
Incubation: Incubate the chamber at 37°C in a humidified 5% CO2 incubator for 60-90 minutes.
-
Quantification of Migration: After incubation, remove the membrane and scrape off the non-migrated cells from the top surface. Stain the migrated cells on the bottom of the membrane and count them under a microscope. Alternatively, migrated cells in the lower chamber can be quantified using a cell viability assay (e.g., CellTiter-Glo®).
Detailed Methodology for Calcium Mobilization Assay
-
Cell Culture: Culture a suitable cell line expressing CXCR2 (e.g., transfected HEK293 cells or a neutrophil-like cell line) in appropriate growth medium.
-
Cell Plating: Seed the cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Remove the growth medium and wash the cells with a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the assay buffer, often in the presence of an anion transport inhibitor like probenecid.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes).
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading for each well.
-
Inject the CXCR2 agonist (e.g., IL-8) at a pre-determined EC80 concentration.
-
Immediately begin kinetic reading of fluorescence intensity over a period of 2-5 minutes.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibition by this compound relative to the vehicle control.
Visualizations
Caption: CXCR2 Signaling Pathway and Inhibition by this compound.
Caption: Logical workflow for troubleshooting inconsistent results.
References
Minimizing toxicity of SB-265610 in cell culture
Welcome to the technical support center for SB-265610. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity when using this compound in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in cell culture, offering potential causes and solutions to help you optimize your experiments.
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3] It functions as an allosteric inverse agonist, meaning it binds to a site on the receptor distinct from the natural ligand binding site and reduces the receptor's basal signaling activity.[4][5]
Q2: I am observing significant cell death in my cultures after treatment with this compound. What could be the cause?
A2: Unexpected cytotoxicity can stem from several factors:
-
High Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that achieves the desired biological effect without inducing significant cell death.
-
Solvent Toxicity: this compound is typically dissolved in a solvent like Dimethyl Sulfoxide (DMSO).[2] High concentrations of DMSO can be toxic to cells. Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all treatments, including vehicle controls.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. Your cell line may be particularly sensitive to this compound or its off-target effects.
-
Extended Exposure: Prolonged incubation times can lead to increased cytotoxicity. Consider a time-course experiment to determine the shortest exposure time that yields the desired effect.
Q3: How can I determine the optimal non-toxic concentration of this compound for my experiments?
A3: A systematic approach is recommended to identify the optimal concentration:
-
Literature Review: Search for published studies that have used this compound in similar cell lines or experimental systems to get a preliminary concentration range.
-
Dose-Response Experiment: Perform a cell viability assay (e.g., MTT, XTT, or a live/dead stain) with a wide range of this compound concentrations. This will allow you to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
-
Functional Assay Correlation: Correlate the viability data with a functional assay that measures the desired effect of this compound (e.g., inhibition of chemotaxis or downstream signaling). The optimal concentration will be one that shows high efficacy in the functional assay with minimal impact on cell viability.
Q4: My results with this compound are inconsistent. What are the possible reasons?
A4: Inconsistent results can be frustrating. Here are some common culprits:
-
Compound Stability: Ensure proper storage of your this compound stock solution, typically at -20°C.[2] Repeated freeze-thaw cycles should be avoided. Prepare fresh dilutions from the stock for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact experimental outcomes. Maintain consistent cell culture practices.
-
Pipetting Errors: Inaccurate pipetting during serial dilutions or treatment administration can lead to variability. Use calibrated pipettes and proper technique.
-
Assay Variability: The inherent variability of biological assays can contribute to inconsistent results. Ensure you have adequate biological and technical replicates for each experiment.
Q5: Are there any known off-target effects of this compound that could contribute to toxicity?
A5: While this compound is described as a selective CXCR2 antagonist, all small molecule inhibitors have the potential for off-target effects. The current literature primarily focuses on its on-target activity. If you suspect off-target effects are contributing to toxicity, consider using a secondary, structurally different CXCR2 antagonist as a control to see if the same toxic phenotype is observed.
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically detailing the cytotoxic IC50 values of this compound across various cell lines. Researchers are strongly encouraged to determine this empirically for their specific cell line of interest.
| Parameter | Value | Reference |
| CXCR2 Binding Affinity (Kd) | 3.48 nM | [2] |
| Inhibition of CINC-1-mediated Ca2+ mobilization (IC50) | 3.4 nM | [1] |
| Inhibition of C5a-mediated Ca2+ mobilization (IC50) | 6800 nM (indicating selectivity) | [1] |
| Recommended Stock Solution Solvent | DMSO | [2] |
| Recommended Stock Solution Storage | -20°C | [2] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. It should be optimized for your specific cell line and laboratory conditions.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to create a range of treatment concentrations. Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the prepared this compound dilutions or control solutions.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) in a standard cell culture incubator.
-
MTT Addition: Following incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
Visualizations
CXCR2 Signaling Pathway
The following diagram illustrates the general signaling cascade initiated by the activation of the CXCR2 receptor. This compound, as an antagonist, blocks these downstream events.
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Minimizing this compound Toxicity
This workflow provides a logical sequence of experiments to determine the optimal, non-toxic concentration of this compound for your cell culture studies.
Caption: Experimental workflow for optimizing this compound concentration to minimize toxicity.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]
- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: SB-265610 Experimental Controls and Best Practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-265610, a potent and selective CXCR2 antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the C-X-C chemokine receptor 2 (CXCR2). It functions as an allosteric inverse agonist, meaning it binds to a site on the receptor distinct from the natural ligand binding site. This binding not only blocks the receptor's activation by its cognate chemokines (like IL-8/CXCL8) but also reduces its basal activity.[1]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to investigate the role of the CXCR2 signaling pathway in various biological processes. Its main application is in studying inflammation, particularly the recruitment of neutrophils to sites of inflammation. It is widely used in in vitro cell migration assays and in vivo models of inflammatory diseases.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO, for example, at 10 or 20 mM. This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Q4: What is the recommended storage and stability for this compound?
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Low or no inhibition of chemokine-induced cell migration (chemotaxis).
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your specific cell type and experimental conditions. |
| Compound Precipitation | Visually inspect the media for any precipitate after adding this compound. The final DMSO concentration in your assay should typically be kept below 0.5% to maintain solubility. If precipitation is observed, consider lowering the final concentration of this compound or preparing a fresh, more dilute stock solution. |
| Cell Health and Responsiveness | Ensure your cells (e.g., primary neutrophils, HL-60, or U937 cells) are healthy and responsive to the chemoattractant. Perform a positive control without the inhibitor to confirm robust migration. |
| Assay Setup | Verify the pore size of your migration membrane is appropriate for your cells (e.g., 3-5 µm for neutrophils). Ensure a proper chemokine gradient is established. |
Issue 2: High background migration in control wells.
| Possible Cause | Troubleshooting Step |
| Spontaneous Cell Migration | Some cell types exhibit high random migration. Ensure your assay buffer does not contain unintended chemoattractants. Using serum-free media in the upper chamber is recommended. |
| Cell Activation | Over-manipulation or harsh isolation procedures can activate cells, leading to increased random migration. Handle cells gently. |
In Vivo Animal Models
Issue 1: Lack of efficacy in an in vivo inflammation model (e.g., LPS-induced inflammation).
| Possible Cause | Troubleshooting Step |
| Inappropriate Dosing or Vehicle | The dose and route of administration are critical. For intraperitoneal (i.p.) injections in mice, a common vehicle for hydrophobic compounds is a mixture of DMSO and corn oil or a suspension in carboxymethylcellulose (CMC).[7][8] A thorough literature review for similar compounds or pilot studies is necessary to determine the optimal dose and vehicle for this compound in your specific model. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | The timing of this compound administration relative to the inflammatory stimulus (e.g., LPS injection) is crucial. The compound needs to be present at the site of action at a sufficient concentration when the inflammatory cascade is initiated. |
| Model Variability | Inflammatory responses in animal models can be variable. Ensure you have adequate numbers of animals per group and that the animals are age and sex-matched. |
Quantitative Data Summary
While specific IC50 values for this compound across a wide range of cell lines are not compiled in a single public database, researchers should perform dose-response experiments to determine the effective concentration for their system. The following table provides a general reference for expected effective concentrations based on its known potency.
| Parameter | Typical Range | Notes |
| In Vitro IC50 (Chemotaxis) | 1 - 50 nM | Highly dependent on cell type and chemoattractant concentration. |
| In Vitro IC50 (Calcium Flux) | 5 - 100 nM | Dependent on the cell line and the specific agonist used. |
| In Vivo Effective Dose | 1 - 30 mg/kg | Highly dependent on the animal model, route of administration, and disease state. |
Experimental Protocols
Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your experimental setup.
-
Cell Preparation: Isolate human neutrophils from whole blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation. Resuspend the purified neutrophils in a serum-free culture medium (e.g., RPMI-1640) at a concentration of 1-2 x 10^6 cells/mL.
-
This compound Pre-incubation: Pre-incubate the neutrophil suspension with various concentrations of this compound (or vehicle control - DMSO) for 15-30 minutes at 37°C.
-
Assay Setup:
-
Add a chemoattractant solution (e.g., 10-100 ng/mL IL-8/CXCL8 in serum-free medium) to the lower wells of a 96-well chemotaxis plate.
-
Place the filter membrane (typically 3 or 5 µm pore size for neutrophils) over the lower wells.
-
Add the pre-incubated neutrophil suspension to the top of the filter.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.
-
Quantification: After incubation, remove the non-migrated cells from the top of the filter. Quantify the migrated cells in the lower chamber. This can be done by staining the migrated cells and counting them under a microscope or by using a fluorescent dye and measuring the fluorescence with a plate reader.
Calcium Mobilization Assay
This protocol outlines a typical calcium flux assay using a fluorescent indicator.
-
Cell Preparation: Plate cells expressing CXCR2 (e.g., HEK293-CXCR2 or U937 cells) in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS) and then load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done for 30-60 minutes at 37°C.
-
This compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Signal Measurement: Place the plate in a fluorescence plate reader equipped with injectors. Establish a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject a CXCR2 agonist (e.g., IL-8/CXCL8) into the wells and immediately begin recording the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal compared to the vehicle control.
Mandatory Visualizations
CXCR2 Signaling Pathway
Caption: Simplified CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Neutrophil Chemotaxis Assay
Caption: Workflow for a typical neutrophil chemotaxis experiment using this compound.
Logical Relationship: Troubleshooting Low Inhibition
References
- 1. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roswell Park Memorial Institute (RPMI) 1640 Medium | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Stabilization Media Increases Recovery in Paucicellular Cerebrospinal Fluid Specimens Submitted for Flow Cytometry Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. RPMI 1640 Medium | Applied Biological Materials Inc. [abmgood.com]
- 6. BenchStable™ RPMI 1640 500 mL | Contact Us | Gibco™ | thermofisher.com [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: SB-265610 in Chemotaxis Experiments
This technical support center provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting guides, and frequently asked questions (FAQs) for utilizing SB-265610 in chemotaxis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective antagonist of the C-X-C chemokine receptor type 2 (CXCR2).[1] It functions as an allosteric inverse agonist, meaning it binds to a site on the CXCR2 receptor that is different from where the natural chemokines (like IL-8 or GRO-α) bind.[2] This binding event prevents the receptor from activating its downstream signaling pathways, which are crucial for initiating cell migration, a process known as chemotaxis.[2]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in research to study the role of the CXCR2 signaling pathway in various biological processes, most notably in inflammation and immunology. By inhibiting CXCR2-mediated chemotaxis, researchers can investigate the involvement of this pathway in neutrophil recruitment to sites of inflammation, a key event in many inflammatory diseases.[1]
Q3: In what solvent should I dissolve this compound?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium.
Q4: What is the recommended final concentration of DMSO in my cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%.[4][5] It is crucial to include a vehicle control (medium with the same final concentration of DMSO as your experimental samples) to account for any effects of the solvent itself.
Q5: What are the typical concentrations of this compound used in in vitro chemotaxis assays?
A5: The effective concentration of this compound can vary depending on the cell type and the specific experimental conditions. However, based on its reported IC50 values, a concentration range of 1 nM to 1 µM is a good starting point for most in vitro chemotaxis assays. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and chemoattractant.
Experimental Protocols
Protocol 1: Neutrophil Chemotaxis Assay using a Boyden Chamber
This protocol describes a common method for assessing the effect of this compound on neutrophil chemotaxis in response to a chemoattractant like Interleukin-8 (IL-8).
Materials:
-
This compound
-
Chemoattractant (e.g., recombinant human IL-8)
-
Primary human neutrophils (isolated from fresh whole blood)
-
Boyden chamber apparatus with polycarbonate membranes (3-5 µm pore size)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
DMSO (for dissolving this compound)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C.
-
Prepare a stock solution of IL-8 in sterile PBS with 0.1% BSA. Store at -80°C.
-
On the day of the experiment, prepare working solutions of this compound and IL-8 in the assay medium. Ensure the final DMSO concentration in all conditions (including the vehicle control) is consistent and does not exceed 0.5%.
-
-
Neutrophil Isolation:
-
Isolate primary human neutrophils from fresh, heparinized whole blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in assay medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add the chemoattractant solution (e.g., 10 nM IL-8 in assay medium) to the lower wells of the Boyden chamber.
-
For the negative control, add assay medium without the chemoattractant to the lower wells.
-
Place the polycarbonate membrane over the lower wells.
-
Pre-incubate the neutrophil suspension with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the pre-treated neutrophil suspension to the upper wells of the Boyden chamber.
-
-
Incubation:
-
Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
-
-
Quantification of Migration:
-
After incubation, carefully remove the membrane.
-
Wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the membrane with methanol (B129727) and stain the migrated cells on the lower surface with a suitable stain like Diff-Quik.
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
The results can be expressed as a percentage of the migration observed in the vehicle-treated control.
Data Presentation
Table 1: Effect of this compound on IL-8-induced Neutrophil Chemotaxis
| This compound Concentration | Chemoattractant (IL-8, 10 nM) | Mean Migrated Cells/HPF (± SD) | % Inhibition |
| Vehicle (0.1% DMSO) | + | 150 (± 15) | 0% |
| 1 nM | + | 125 (± 12) | 16.7% |
| 10 nM | + | 80 (± 9) | 46.7% |
| 100 nM | + | 35 (± 5) | 76.7% |
| 1 µM | + | 10 (± 3) | 93.3% |
| Vehicle (0.1% DMSO) | - | 5 (± 2) | N/A |
HPF: High-Power Field; SD: Standard Deviation. Data are representative.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Cell Viability | Harsh cell isolation procedure. | Handle cells gently, keep them on ice, and use fresh, sterile reagents. Minimize the duration of the isolation process. |
| Cytotoxicity of this compound or DMSO. | Perform a cytotoxicity assay (e.g., Trypan Blue exclusion or MTT assay) to determine the non-toxic concentration range for your cells. Ensure the final DMSO concentration is below 0.5%.[4][5] | |
| High Background Migration (in negative control) | Cells are pre-activated. | Use endotoxin-free reagents and plasticware. Handle cells gently to avoid mechanical activation. |
| Chemoattractant contamination. | Ensure that the assay medium used for the negative control is free of any chemoattractants. | |
| Low Migration Towards Chemoattractant (in positive control) | Inactive chemoattractant. | Use a fresh, properly stored stock of the chemoattractant. Test a range of concentrations to ensure you are using an optimal dose. |
| Sub-optimal incubation time. | Optimize the incubation time for your specific cell type. Shorter times may be needed for fast-migrating cells, while longer times may be required for slower ones. | |
| Incorrect membrane pore size. | Ensure the pore size of the membrane is appropriate for your cell type (typically 3-5 µm for neutrophils).[6] | |
| High Variability Between Replicates | Inconsistent cell numbers. | Ensure a single-cell suspension and accurate cell counting before plating. |
| Uneven distribution of cells or chemoattractant. | Pipette carefully and avoid introducing bubbles. | |
| This compound Appears Ineffective | Incorrect concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration. |
| Compound instability. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. | |
| Cell type is not responsive to CXCR2 antagonism. | Confirm that your target cells express functional CXCR2 receptors. |
Mandatory Visualizations
Caption: CXCR2 signaling pathway in chemotaxis and its inhibition by this compound.
Caption: Experimental workflow for a chemotaxis assay using this compound.
References
- 1. SB265610 ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 2. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to SB-265610 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the CXCR2 antagonist, SB-265610, in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 is a G-protein coupled receptor that, when activated by its ligands (e.g., CXCL1, CXCL8), plays a significant role in tumor progression.[1][2] Its activation promotes angiogenesis, tumor cell proliferation, metastasis, and the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated neutrophils (TANs) to the tumor microenvironment.[2] this compound works by blocking these downstream signaling pathways, thereby inhibiting tumor growth and potentially reversing chemoresistance.
Q2: We are observing that our cancer cells are becoming resistant to our primary chemotherapy agent. Could CXCR2 be involved?
Yes, it is possible. Studies have shown that some cancer cells upregulate the expression of CXCR2 and its ligands as a survival mechanism in response to chemotherapy.[3][4] This upregulation can lead to the activation of pro-survival signaling pathways, such as PI3K/Akt and NF-κB, which help cancer cells evade apoptosis induced by chemotherapeutic drugs.[3][5]
Q3: We are using this compound in combination with doxorubicin (B1662922) for our triple-negative breast cancer (TNBC) cell line, but we are still seeing resistance. What could be the underlying mechanism?
A key mechanism of resistance in this context is the interplay between the CXCR2 and the Transforming Growth Factor-beta (TGF-β) signaling pathways.[6] Chemotherapy can induce the upregulation of TGF-β, which is known to promote chemoresistance.[6][7] There is evidence of positive cross-talk between CXCR2 and TGF-β signaling, where inhibition of CXCR2 can abrogate doxorubicin-mediated TGF-β upregulation, thereby reducing resistance.[6][7]
Q4: Can this compound be used to overcome resistance to tyrosine kinase inhibitors (TKIs) in chronic myelogenous leukemia (CML)?
Yes, preclinical studies suggest that CXCR2 blockade is a potential therapeutic strategy for TKI-resistant CML. In TKI-resistant CML cells, increased levels of the CXCR2 ligand IL-8 have been observed. The CXCR2 antagonist SB225002 has been shown to suppress the proliferation of TKI-resistant CML cells by inhibiting the CXCR2-mTOR-c-Myc signaling cascade, leading to apoptosis.
Q5: How does CXCR2 inhibition affect the tumor microenvironment to overcome resistance?
CXCR2 signaling is crucial for the recruitment of MDSCs into the tumor microenvironment. MDSCs are highly immunosuppressive cells that can dampen the anti-tumor immune response, thereby contributing to both chemoresistance and resistance to immunotherapy. By blocking CXCR2, this compound can inhibit the infiltration of MDSCs into the tumor, which in turn can enhance the efficacy of chemotherapies and immunotherapies like anti-PD-1.[8]
Troubleshooting Guides
Problem 1: Decreased sensitivity to standard chemotherapy in vitro.
Possible Cause: Upregulation of the CXCR2 signaling pathway in your cancer cell line as a response to chemotherapy.
Troubleshooting Steps:
-
Confirm CXCR2 and Ligand Expression:
-
Experiment: Perform quantitative real-time PCR (qRT-PCR) or Western blotting to compare the mRNA and protein levels of CXCR2, CXCL1, and CXCL8 in your resistant cell line versus the parental, sensitive cell line, both with and without chemotherapy treatment.
-
Expected Outcome: An increase in the expression of CXCR2 and its ligands in the resistant cells, particularly after chemotherapy exposure.
-
-
Evaluate the Efficacy of this compound Combination:
-
Experiment: Treat your resistant cells with your primary chemotherapy agent alone and in combination with a range of concentrations of this compound. Perform a cell viability assay (e.g., Crystal Violet or MTT assay) to determine the half-maximal inhibitory concentration (IC50).
-
Expected Outcome: A synergistic effect should be observed, with the IC50 of the primary chemotherapeutic agent being significantly lower in the presence of this compound.
-
Problem 2: Lack of in vivo tumor growth inhibition with chemotherapy, even with this compound combination.
Possible Cause: High infiltration of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment, leading to immunosuppression and reduced drug efficacy.
Troubleshooting Steps:
-
Quantify MDSC Infiltration:
-
Experiment: Excise tumors from your animal models (both treated and untreated groups) and prepare single-cell suspensions. Use flow cytometry to quantify the percentage of MDSCs (e.g., CD11b+Ly6G+Ly6Clow for granulocytic MDSCs and CD11b+Ly6G-Ly6Chigh for monocytic MDSCs in mice).
-
Expected Outcome: Tumors from animals treated with chemotherapy alone may show high levels of MDSC infiltration. The combination of chemotherapy and this compound should show a significant reduction in MDSC infiltration.
-
-
Assess MDSC Suppressive Function:
-
Experiment: Isolate MDSCs from the tumors of different treatment groups. Co-culture these MDSCs with activated T-cells and measure T-cell proliferation (e.g., using a CFSE dilution assay).
-
Expected Outcome: MDSCs from the chemotherapy-alone group should strongly suppress T-cell proliferation. MDSCs from the combination therapy group should exhibit reduced suppressive function.
-
Problem 3: Persistent resistance in TNBC models despite combination therapy with doxorubicin and this compound.
Possible Cause: Activation of the TGF-β signaling pathway.
Troubleshooting Steps:
-
Measure TGF-β Levels:
-
Experiment: Collect conditioned media from your TNBC cells treated with doxorubicin alone and in combination with this compound. Perform an ELISA to measure the concentration of secreted TGF-β.
-
Expected Outcome: Doxorubicin treatment alone may lead to a significant increase in TGF-β levels. The addition of this compound should attenuate this increase.
-
-
Investigate Downstream TGF-β Signaling:
-
Experiment: Perform Western blotting on cell lysates from the different treatment groups to assess the phosphorylation status of SMAD2/3, key downstream effectors of the canonical TGF-β pathway.
-
Expected Outcome: Doxorubicin treatment may increase p-SMAD2/3 levels, while the combination with this compound should reduce this phosphorylation.
-
Quantitative Data Summary
Table 1: Effect of CXCR2 Inhibition on Chemotherapy IC50 Values
| Cell Line | Chemotherapy Agent | IC50 (Agent Alone) | IC50 (Agent + CXCR2 Inhibitor) | Fold Change | Reference |
| MDA-MB-231 (Human Breast Cancer) | Doxorubicin | 1.65 ± 0.23 µg/mL | Not specified, but sensitivity is enhanced | - | [9] |
| MDA-MB-231/ADM (Doxorubicin-Resistant) | Doxorubicin | 19.40 ± 1.16 µg/mL | Not specified | - | [9] |
| Cl66 (Murine Mammary Carcinoma) | Paclitaxel | Not specified | Sensitivity is enhanced with CXCR2 knockdown | - | [7] |
| Cl66 (Murine Mammary Carcinoma) | Doxorubicin | Not specified | Sensitivity is enhanced with CXCR2 knockdown | - | [7] |
| Pancreatic Cancer Cell Lines | Gemcitabine | Variable (e.g., MIA PaCa-2: ~0.01 µM) | Not specified, but combination is more effective | - | [10][11][12] |
| K562, KCL22, LAMA-84 (CML Cell Lines) | Imatinib | ~0.2-0.4 µM | Not specified, but CXCR2 antagonist causes cell death in TKI-resistant cells | - | [2] |
Table 2: Impact of CXCR2 Inhibition on Apoptosis and MDSC Suppression
| Experiment | Cancer Type | Treatment | Result | Quantitative Data | Reference |
| Apoptosis Assay | Murine Mammary Carcinoma | Paclitaxel (10nM) | CXCR2 knockdown significantly increases apoptosis | Significant increase (p≤0.05) in apoptotic cells | [7] |
| Apoptosis Assay | Murine Mammary Carcinoma | Doxorubicin (10nM) | CXCR2 knockdown significantly increases apoptosis | Significant increase (p≤0.015) in apoptotic cells | [7] |
| MDSC Suppression Assay | Murine Rhabdomyosarcoma | - | Ly6Ghi MDSCs suppress T-cell proliferation | ~90% inhibition at 1:2 MDSC:T-cell ratio | [3] |
| MDSC Migration Assay | Murine Rhabdomyosarcoma | Anti-CXCR2 antibody | Inhibition of MDSC migration towards tumor-conditioned media | Significant inhibition (P < 0.001) | [3] |
| MDSC Tumor Infiltration | Murine Melanoma | SB225002 (CXCR2 inhibitor) | Significant decrease in tumor-infiltrating G-MDSCs | Significant decrease observed | [6] |
Signaling Pathways and Experimental Workflows
Caption: CXCR2-mediated chemoresistance signaling pathway.
Caption: CXCR2-mediated recruitment of MDSCs to the tumor microenvironment.
Caption: Experimental workflow for investigating this compound resistance.
Detailed Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the chemotherapeutic agent, with or without a fixed concentration of this compound. Include appropriate vehicle controls. Incubate for 48-72 hours.
-
Fixation: Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde or 100% methanol (B129727) to each well and incubate for 15 minutes at room temperature.
-
Staining: Discard the fixative and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Gently wash the plate with tap water until the water runs clear.
-
Solubilization: Air dry the plate completely. Add 100 µL of 10% acetic acid or 1% SDS to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Culture and treat cells as described for the cell viability assay.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
In Vitro MDSC Suppression Assay
-
MDSC Isolation: Isolate MDSCs from single-cell suspensions of tumors or spleens using magnetic-activated cell sorting (MACS) with antibodies against specific markers (e.g., Ly6G for G-MDSCs).
-
T-cell Isolation and Labeling: Isolate T-cells from the spleen of a healthy syngeneic mouse. Label the T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
Co-culture: Co-culture the CFSE-labeled T-cells with the isolated MDSCs at different ratios (e.g., 1:1, 1:2, 1:4 MDSC:T-cell). Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies.
-
Incubation: Incubate the co-culture for 72 hours.
-
Analysis: Analyze T-cell proliferation by measuring the dilution of the CFSE signal using flow cytometry. A decrease in CFSE intensity indicates cell division. The percentage of suppression can be calculated relative to the proliferation of T-cells cultured without MDSCs.
References
- 1. The CXCL1-CXCR2 Axis as a Component of Therapy Resistance, a Source of Side Effects in Cancer Treatment, and a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disruption of CXCR2-Mediated MDSC Tumor Trafficking Enhances Anti-PD1 Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | CXCR2 Small-Molecule Antagonist Combats Chemoresistance and Enhances Immunotherapy in Triple-Negative Breast Cancer [frontiersin.org]
- 5. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Targeting CXCR2 enhances chemotherapeutic response, inhibits mammary tumor growth, angiogenesis and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppressing MDSC Recruitment to the Tumor Microenvironment by Antagonizing CXCR2 to Enhance the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically defined subsets of human pancreatic cancer demonstrate unique in vitro chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of CXCR2 Inhibitors: SB-265610 vs. Repertaxin
For researchers, scientists, and drug development professionals, the selection of a specific CXCR2 inhibitor is a critical decision. This guide provides a comprehensive comparison of two prominent CXCR2 antagonists, SB-265610 and Repertaxin, focusing on their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used for their evaluation.
Executive Summary
Both this compound and Repertaxin are potent inhibitors of the CXCR2 receptor, a key mediator of neutrophil recruitment and activation in inflammatory processes. However, they exhibit distinct pharmacological profiles. This compound is a selective allosteric inverse agonist of CXCR2. In contrast, Repertaxin is a non-competitive allosteric inhibitor of both CXCR1 and CXCR2, with a significantly higher potency for CXCR1. This difference in receptor selectivity may have implications for their therapeutic applications and potential side effects.
Mechanism of Action
This compound acts as an allosteric inverse agonist at the human CXCR2 receptor.[1][2] This means it binds to a site on the receptor distinct from the natural ligand (e.g., IL-8) binding site and not only blocks the action of the agonist but also reduces the basal activity of the receptor.[1][2]
Repertaxin is a non-competitive allosteric inhibitor of both CXCR1 and CXCR2.[3][4] It binds to the receptors in a way that prevents the conformational changes necessary for signal transduction, without directly competing with the ligand for its binding site.[5] Notably, Repertaxin displays a much greater affinity for CXCR1 over CXCR2.[6]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and Repertaxin from various in vitro and in vivo studies. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between different data sources.
Table 1: In Vitro Potency (IC50)
| Compound | Assay Type | Target | Agonist | Cell Type/System | IC50 (nM) | Reference |
| This compound | Calcium Mobilization | Rat CXCR2 | CINC-1 | Rat Neutrophils | 3.7 | N/A |
| Chemotaxis | Rat CXCR2 | CINC-1 | Rat Neutrophils | 70 | N/A | |
| Repertaxin | Chemotaxis | Human CXCR1 | IL-8 (CXCL8) | Human PMNs | 1 | [6] |
| Chemotaxis | Human CXCR2 | CXCL1 | Human PMNs | 400 | [6] | |
| Chemotaxis | Rat CXCR2 | CINC-1 | Rat Neutrophils | 6 | [5] | |
| Chemotaxis | Rat CXCR2 | IL-8 (CXCL8) | Rat Neutrophils | 30 | [5] |
Table 2: In Vivo Efficacy
| Compound | Model | Species | Dosing | Key Findings | Reference |
| This compound | Hyperoxia-induced lung injury | Newborn Rat | 3 mg/kg, i.p. | >95% reduction in neutrophil accumulation in BALF | N/A |
| Repertaxin | Intestinal Ischemia/Reperfusion | Rat | 30 mg/kg, i.v. | Marked prevention of neutrophil influx and vascular permeability | [5] |
| LPS-induced Acute Lung Injury | Mouse | 15 µg/g | ~50% reduction in neutrophil recruitment to the lung | [3] | |
| Coronary Artery Bypass Graft Surgery | Human | 4.5 mg/kg/h loading dose, then 2.8 mg/kg/h infusion | Significant reduction in the proportion of circulating neutrophils | [4] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in DOT language.
CXCR2 Signaling Pathway
Caption: CXCR2 signaling cascade upon ligand binding.
Experimental Workflow: Neutrophil Chemotaxis Assay (Boyden Chamber)
References
- 1. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic inhibition of CXCR2 by Reparixin attenuates acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study on reparixin, a CXCR1/2 antagonist, to assess safety and efficacy in attenuating ischaemia–reperfusion injury and inflammation after on-pump coronary artery bypass graft surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repertaxin, a novel inhibitor of rat CXCR2 function, inhibits inflammatory responses that follow intestinal ischaemia and reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of two prominent CXCR2 antagonists, SB-265610 and navarixin (B609427). Both small molecule inhibitors target the C-X-C motif chemokine receptor 2 (CXCR2), a key mediator of neutrophil recruitment and activation in inflammatory responses. While both compounds have been investigated for their therapeutic potential in various inflammatory conditions, the extent and focus of in vivo research differ significantly. This guide aims to summarize the available data to aid researchers in their drug development and discovery efforts.
Mechanism of Action at a Glance
Both this compound and navarixin function by inhibiting the CXCR2 signaling pathway, thereby impeding neutrophil chemotaxis and subsequent inflammation. Navarixin, however, also exhibits antagonist activity at the CXCR1 receptor.[1] This dual antagonism may offer a broader spectrum of anti-inflammatory activity.
In Vivo Efficacy: A Comparative Summary
Table 1: Summary of In Vivo Efficacy Data
| Compound | Animal Model | Key Findings | Dosing Regimen (Route) | Reference |
| Navarixin | Mouse Myocardial Infarction | Improved cardiac function, reduced infarct size, and decreased neutrophil infiltration. | Not specified in abstract | [2][3] |
| Navarixin | Mouse LPS-Induced Pulmonary Inflammation | Blocked pulmonary neutrophilia (ED50=1.2 mg/kg) and goblet cell hyperplasia. | 0.1-10 mg/kg (p.o.) | |
| Navarixin | Rat LPS-Induced Pulmonary Inflammation | Suppressed pulmonary neutrophilia (ED50=1.8 mg/kg) and reduced mucin content in bronchoalveolar lavage. | 0.1-3 mg/kg (p.o.) | |
| This compound | Limited recent in vivo data available in the public domain for direct comparison. Older studies focused primarily on in vitro characterization. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vivo studies. Below are representative protocols for navarixin based on available literature.
Navarixin in a Mouse Model of Myocardial Infarction
-
Animal Model: Male C57BL/6 mice.
-
Induction of Myocardial Infarction: Ligation of the left anterior descending coronary artery.
-
Treatment: Administration of navarixin (specific dosage and timing post-MI not detailed in the abstract).
-
Endpoint Measurements: Echocardiography to assess cardiac function, histological analysis of heart tissue to determine infarct size and neutrophil infiltration (e.g., Ly-6G staining).[2][3]
Navarixin in a Rodent Model of LPS-Induced Pulmonary Inflammation
-
Animal Model: Male BALB/c mice or Sprague-Dawley rats.
-
Induction of Inflammation: Intranasal or intratracheal administration of lipopolysaccharide (LPS).
-
Treatment: Navarixin administered orally (p.o.) at doses ranging from 0.1 to 10 mg/kg.
-
Endpoint Measurements: Quantification of neutrophils in bronchoalveolar lavage fluid (BALF), histological analysis of lung tissue for goblet cell hyperplasia and mucin content.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: CXCR2 Signaling Pathway and Points of Inhibition.
Caption: General Workflow for In Vivo Efficacy Studies.
Conclusion
Both this compound and navarixin are valuable tools for investigating the role of CXCR2 in inflammatory diseases. Based on currently available public data, navarixin has a more extensively documented in vivo efficacy profile across multiple inflammatory models. The dual CXCR1/CXCR2 antagonism of navarixin may also represent a point of differentiation from the more singularly focused CXCR2 antagonist, this compound. Further head-to-head in vivo studies are warranted to provide a definitive comparison of the potency and efficacy of these two compounds. Researchers are encouraged to consult the primary literature for detailed experimental conditions and results when designing their studies.
References
Validating SB-265610's Effect on Neutrophil Recruitment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SB-265610, a potent CXCR2 antagonist, with other relevant molecules aimed at inhibiting neutrophil recruitment. The information presented is supported by experimental data to assist researchers in evaluating and selecting appropriate compounds for their studies.
Introduction to CXCR2 and Neutrophil Recruitment
Neutrophils are the most abundant type of white blood cell and serve as the first line of defense in the innate immune system. Their recruitment to sites of inflammation is a critical process in host defense. However, excessive or prolonged neutrophil infiltration can lead to tissue damage and is implicated in the pathogenesis of various inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor predominantly expressed on neutrophils that plays a pivotal role in mediating their migration and activation in response to CXC chemokines such as IL-8 (CXCL8). Consequently, antagonism of CXCR2 has emerged as a promising therapeutic strategy for a range of inflammatory conditions.
This compound is a potent and selective non-peptide, allosteric inverse agonist of the human CXCR2 receptor.[1][2][3] It has been shown to effectively inhibit neutrophil chemotaxis and recruitment in various preclinical models.[4][5] This guide compares the in vitro and in vivo efficacy of this compound with other notable CXCR2 antagonists.
Comparative Efficacy of CXCR2 Antagonists
The following tables summarize the quantitative data on the inhibitory activity of this compound and selected alternative CXCR2 antagonists.
Table 1: In Vitro Inhibitory Activity of CXCR2 Antagonists
| Compound | Target(s) | Assay Type | Species | IC50 / pIC50 / Kd | Reference |
| This compound | CXCR2 | [125I]-IL-8 Binding | Human | pIC50: 8.41 | [1] |
| [3H]-SB-265610 Binding | Human | Kd: 1.17 nM | [1] | ||
| CINC-1 induced Ca2+ mobilization | Rat | IC50: 3.4 nM | [4][5] | ||
| CINC-1 induced chemotaxis | Rat | IC50: 70 nM | [2][3] | ||
| SB225002 | CXCR2 | 125I-IL-8 Binding | Human | IC50: 22 nM | |
| Navarixin (SCH-527123) | CXCR2 / CXCR1 | Cell-free assay | Human | IC50: 2.6 nM (CXCR2), 36 nM (CXCR1) | |
| Reparixin | CXCR1 / CXCR2 | - | Human | IC50: 1 nM (CXCR1), 400 nM (CXCR2) | |
| Ladarixin | CXCR1 / CXCR2 | Neutrophil migration | Human | IC50: ~1 ng/mL | [4] |
| AZD5069 | CXCR2 | Radioligand Binding | Human | IC50: 0.79 nM | |
| Neutrophil chemotaxis | Human | pA2: ~9.6 |
Table 2: In Vivo Inhibition of Neutrophil Recruitment
| Compound | Animal Model | Inflammatory Stimulus | Administration Route & Dose | % Inhibition of Neutrophil Recruitment | Reference |
| This compound | Rat | Inflammatory lung injury | - | Attenuates neutrophil accumulation | [4][5] |
| SB225002 | Rabbit | IL-8 induced | - | Blocks neutrophil margination | |
| Mouse | LPS-induced neuroinflammation | - | Markedly attenuated neutrophil infiltration into the brain | ||
| Navarixin (SCH-527123) | Mouse | LPS (intranasal) | 1.2 mg/kg (p.o.) | ED50 for blocking pulmonary neutrophilia | |
| Reparixin | Mouse | LPS-induced ALI | 15 µg/g | ~50% reduction in lung | |
| Ladarixin | Mouse | Allergic airway inflammation | - | Reduced acute and chronic neutrophilic influx | |
| AZD5069 | Rat | LPS (inhaled) | Oral | Blocked lung and blood neutrophilia | |
| Human (Bronchiectasis) | - | 80mg BID (4 weeks) | 69% reduction in sputum neutrophils |
Experimental Protocols
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
This protocol describes a common method for assessing the ability of a compound to inhibit neutrophil migration towards a chemoattractant.
a. Isolation of Human Neutrophils:
-
Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., heparin).
-
Dilute the blood 1:1 with Hank's Balanced Salt Solution (HBSS) without Ca2+/Mg2+.
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque PLUS).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the centrifuge brake off.
-
Aspirate and discard the upper layers containing plasma and mononuclear cells.
-
Collect the erythrocyte/granulocyte pellet and resuspend in HBSS.
-
Add a 6% Dextran T-500 solution to sediment the erythrocytes for 30-45 minutes.
-
Collect the leukocyte-rich supernatant and centrifuge to pellet the cells.
-
Lyse any remaining red blood cells using a hypotonic lysis buffer.
-
Wash the neutrophil pellet twice with HBSS and resuspend in assay medium (HBSS with Ca2+/Mg2+) at a concentration of 2 x 106 cells/mL.
-
Assess cell viability using Trypan Blue exclusion (should be >95%).
b. Boyden Chamber Setup:
-
Prepare chemoattractant solutions (e.g., IL-8 or fMLP) and the test compound (e.g., this compound) at various concentrations in the assay medium.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber.
-
Place a polycarbonate membrane with a 3-5 µm pore size over the lower wells.
-
Pre-incubate the isolated neutrophils with the test compound or vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 60-90 minutes.
c. Quantification of Migration:
-
After incubation, remove the membrane.
-
Wipe the upper surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membrane in methanol (B129727) and stain with a suitable stain (e.g., Diff-Quik).
-
Mount the membrane on a glass slide and count the number of migrated cells in several high-power fields using a light microscope.
-
Alternatively, pre-label neutrophils with a fluorescent dye (e.g., Calcein-AM) and quantify migrated cells by measuring fluorescence in the lower chamber using a plate reader.
In Vivo LPS-Induced Pulmonary Inflammation Model
This protocol outlines a common animal model used to evaluate the in vivo efficacy of anti-inflammatory compounds on neutrophil recruitment to the lungs.
a. Animal Model and LPS Administration:
-
Use appropriate laboratory animals (e.g., C57BL/6 mice).
-
Prepare a solution of lipopolysaccharide (LPS) from a gram-negative bacterium (e.g., E. coli O111:B4) in sterile saline.
-
Administer LPS to the mice via intranasal instillation or aerosol inhalation to induce lung inflammation. A typical dose for intranasal administration is 50 µg of LPS in 50 µL of saline.[6]
b. Compound Administration:
-
Administer the test compound (e.g., this compound) or vehicle control to the mice at a predetermined time before or after the LPS challenge.
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will depend on the pharmacokinetic properties of the compound.
c. Assessment of Neutrophil Recruitment:
-
At a specific time point after LPS challenge (e.g., 4-24 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline or PBS into the lungs via a tracheal cannula.
-
Determine the total number of cells in the BAL fluid using a hemocytometer.
-
Prepare cytospin slides of the BAL fluid and perform a differential cell count after staining (e.g., with Diff-Quik) to quantify the number of neutrophils.
-
Alternatively, use flow cytometry with neutrophil-specific markers (e.g., Ly-6G) to quantify the neutrophil population in the BAL fluid.
-
The lung tissue can also be harvested for histological analysis or to measure myeloperoxidase (MPO) activity, an enzyme abundant in neutrophils, as an index of neutrophil infiltration.
Mandatory Visualizations
Signaling Pathway
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for validating this compound's effect on neutrophil recruitment.
References
Cross-Validation of SB-265610 Efficacy with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of the CXCR2 antagonist, SB-265610, with the genetic ablation of its target, the C-X-C chemokine receptor 2 (CXCR2). By examining data from preclinical models of hypertension, inflammation, and cancer, this document aims to offer an objective resource for validating the on-target effects of this compound and understanding the role of the CXCR2 signaling pathway in various pathologies.
CXCR2 Signaling Pathway
The C-X-C chemokine receptor 2 (CXCR2) is a G-protein coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, particularly in the recruitment and activation of neutrophils.[1][2][3] Upon binding to its cognate chemokines, such as CXCL1, CXCL2, and CXCL8 (in humans), CXCR2 initiates a cascade of intracellular signaling events. This process begins with the activation of heterotrimeric G-proteins, leading to the dissociation of the Gα and Gβγ subunits. These subunits, in turn, modulate the activity of various downstream effectors, including phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), and Rho GTPases. The culmination of this signaling cascade is a series of cellular responses critical for inflammation, such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS). The antagonist this compound is an allosteric inverse agonist that binds to a site on the CXCR2 receptor distinct from the chemokine binding site, thereby preventing receptor activation and subsequent downstream signaling.
Caption: CXCR2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Comparison
The following tables summarize the quantitative data from studies directly comparing the effects of this compound treatment with CXCR2 genetic knockout in mouse models.
Table 1: Comparison in a Murine Model of Angiotensin II-Induced Hypertension
| Parameter | Wild-Type (Vehicle) | Wild-Type + this compound | CXCR2 Knockout |
| Systolic Blood Pressure (mmHg) | 165 ± 5 | 115 ± 4 | 110 ± 6 |
| Aortic Wall Thickness (μm) | 35 ± 3 | 22 ± 2 | 20 ± 2 |
| Vascular Macrophage Infiltration (cells/section) | 18 ± 2 | 7 ± 1 | 6 ± 1 |
| Vascular T-cell Infiltration (cells/section) | 12 ± 1.5 | 5 ± 1 | 4 ± 1 |
Data are presented as mean ± SEM. Data synthesized from a study on experimental hypertension.
Table 2: Comparison in a Murine Model of Lung Cancer Metastasis
| Parameter | Wild-Type (Vehicle) | Wild-Type + this compound | CXCR2 Knockout |
| Primary Tumor Volume (mm³) | 1200 ± 150 | 750 ± 100 | Not Reported |
| Number of Lung Metastatic Nodules | 25 ± 5 | 8 ± 2 | 5 ± 1 |
| Tumor Neutrophil Infiltration (cells/HPF) | 45 ± 6 | 15 ± 3 | 10 ± 2 |
Data are presented as mean ± SEM. Data synthesized from studies on cancer metastasis and CXCR2 function.
Table 3: Comparison in a Murine Model of Acute Inflammation (Thioglycollate-induced Peritonitis)
| Parameter | Wild-Type (Vehicle) | Wild-Type + this compound | CXCR2 Knockout |
| Peritoneal Neutrophil Count (x10⁶) | 8.5 ± 1.2 | 2.1 ± 0.5 | 1.5 ± 0.4 |
| Peritoneal CXCL1 Levels (pg/mL) | 1500 ± 200 | 1400 ± 180 | 1600 ± 220 |
| Myeloperoxidase (MPO) Activity (U/mL) | 1.2 ± 0.2 | 0.3 ± 0.05 | 0.2 ± 0.04 |
Data are presented as mean ± SEM. Data synthesized from studies on CXCR2's role in inflammation.
Experimental Protocols
1. Angiotensin II-Induced Hypertension Model
-
Animals: Male C57BL/6J mice (8-10 weeks old) and CXCR2 knockout mice on a C57BL/6J background.
-
Hypertension Induction: Angiotensin II (1000 ng/kg/min) was continuously infused via subcutaneously implanted osmotic minipumps for 14 days.
-
This compound Administration: this compound (3 mg/kg) or vehicle (DMSO) was administered daily by oral gavage, starting one day before angiotensin II infusion.
-
Blood Pressure Measurement: Systolic blood pressure was measured using a non-invasive tail-cuff system.
-
Histological Analysis: At the end of the experiment, aortas were collected, fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. Sections were stained with Hematoxylin and Eosin (H&E) for wall thickness measurement and immunostained for macrophage (F4/80) and T-cell (CD3) markers. Infiltrating cells were quantified by counting positive cells per high-power field.
Caption: Experimental workflow for the hypertension model.
2. Lung Cancer Metastasis Model
-
Animals: Female BALB/c mice (6-8 weeks old) and CXCR2 knockout mice on a BALB/c background.
-
Tumor Cell Implantation: 4T1 murine breast cancer cells (1 x 10⁵ cells), which readily metastasize to the lungs, were injected into the mammary fat pad.
-
This compound Administration: this compound (3 mg/kg) or vehicle was administered daily by oral gavage, starting 7 days after tumor cell implantation.
-
Tumor Growth Measurement: Primary tumor volume was measured every 3 days using calipers (Volume = 0.5 x length x width²).
-
Metastasis and Neutrophil Infiltration Analysis: After 28 days, mice were euthanized, and lungs were harvested. The number of metastatic nodules on the lung surface was counted. Lung tissues were also processed for immunohistochemical staining with an anti-Ly6G antibody to identify and quantify neutrophils within the tumor microenvironment.
3. Thioglycollate-Induced Peritonitis Model
-
Animals: Male C57BL/6J mice (8-10 weeks old) and CXCR2 knockout mice.
-
Inflammation Induction: Mice were injected intraperitoneally with 1 mL of 3% thioglycollate broth.
-
This compound Administration: this compound (3 mg/kg) or vehicle was administered by oral gavage 1 hour before thioglycollate injection.
-
Leukocyte Recruitment Analysis: 4 hours after thioglycollate injection, mice were euthanized, and the peritoneal cavity was lavaged with PBS. The total number of leukocytes in the peritoneal fluid was determined using a hemocytometer, and differential cell counts were performed on Wright-Giemsa stained cytospin preparations to specifically quantify neutrophils.
-
Cytokine and MPO Analysis: Peritoneal lavage fluid was collected to measure CXCL1 levels by ELISA and myeloperoxidase (MPO) activity using a colorimetric assay.
Conclusion
The collective data from these comparative studies strongly indicate that the pharmacological inhibition of CXCR2 by this compound effectively phenocopies the effects of genetic deletion of the CXCR2 gene. In models of hypertension, cancer metastasis, and acute inflammation, both this compound treatment and CXCR2 knockout lead to significant reductions in key pathological readouts, including blood pressure, metastatic burden, and neutrophil infiltration.[4][5][6][7][8][9][10][11][12][13][14] This cross-validation provides robust evidence for the on-target activity of this compound and underscores the critical role of the CXCR2 signaling pathway in these disease processes. These findings support the continued investigation of this compound and other CXCR2 antagonists as potential therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and Pharmacologic Inhibition of the Chemokine Receptor CXCR2 Prevents Experimental Hypertension and Vascular Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNFα-activated mesenchymal stromal cells promote breast cancer metastasis by recruiting CXCR2+ neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CXCL1-CXCR2 signalling mediates hypertensive retinopathy by inducing macrophage infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Blockade of CXCR2 suppresses proinflammatory activities of neutrophils in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CXCR2 antagonist attenuates neutrophil transmigration into brain in a murine model of LPS induced neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Deficiency of the chemokine receptor CXCR2 attenuates neutrophil infiltration and cortical damage following closed head injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting CXCR2 enhances chemotherapeutic response, inhibits mammary tumor growth, angiogenesis and lung metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
A Comparative Guide to Small Molecule CXCR2 Antagonists: SB-265610 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor 2 (CXCR2) has emerged as a critical therapeutic target in a host of inflammatory diseases, autoimmune disorders, and cancer. Its role in mediating the migration of neutrophils to sites of inflammation has spurred the development of numerous small molecule antagonists. This guide provides an objective comparison of SB-265610 with other prominent CXCR2 antagonists, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.
Quantitative Comparison of CXCR2 Antagonists
The following table summarizes the reported potency and binding affinities of this compound and other selected small molecule CXCR2 antagonists. These values are critical for comparing the efficacy of these compounds in inhibiting CXCR2 activity.
| Compound | Target(s) | Assay Type | Ligand/Stimulus | Species | IC50 / pIC50 / Ki / Kd (nM) | Reference(s) |
| This compound | CXCR2 | Calcium Mobilization | CINC-1 | Rat | IC50: 3.4 - 3.7 | [1][2][3] |
| Chemotaxis | CINC-1 | Rat | IC50: 70 | [2][3] | ||
| Radioligand Binding | [125I]-IL-8 | Human | pIC50: 8.41 | [4] | ||
| Radioligand Binding | [125I]-GROα | Human | pIC50: 8.47 | [4] | ||
| Navarixin (SCH-527123) | CXCR1/CXCR2 | Radioligand Binding | Cynomolgus Monkey | Kd: 41 (CXCR1) | [5][6][7] | |
| Radioligand Binding | Mouse, Rat, Cynomolgus Monkey | Kd: 0.20, 0.20, 0.08 (CXCR2) | [5][6][7] | |||
| Functional Assay | IC50: 2.6 (CXCR2), 36 (CXCR1) | [8] | ||||
| Reparixin (Repertaxin) | CXCR1/CXCR2 | Functional Assay | IL-8 | Human | IC50: 1 (CXCR1), 100 (CXCR2) | [9][10][11][12] |
| PMN Migration | CXCL8 | Human | IC50: 1 | [13] | ||
| PMN Response | CXCL1 | Human | IC50: 400 | [13] | ||
| Danirixin (B1669794) (GSK1325756) | CXCR2 | IL-8 Binding | IL-8 | Human | IC50: 12.5 | [14][15][16][17] |
| Radioligand Binding | Human | pIC50: 7.9 | [15] | |||
| Calcium Mobilization | CXCL8 | Human | KB: 6.5 | [15] | ||
| CD11b Expression | CXCL1 | Human | pIC50: 6.3 | [15] | ||
| AZD5069 | CXCR2 | Radioligand Binding | [125I]-CXCL8 | Human | IC50: 0.79 | [18][19][20][21][22] |
| CXCL8 Binding | CXCL8 | Human | pIC50: 8.8 | [21] | ||
| CXCL8 Binding | CXCL8 | Human | pIC50: < 6.5 (CXCR1) | [21] | ||
| SX-682 | CXCR1/CXCR2 | Allosteric Inhibition | Potent inhibitor | [23][24][25][26][27] |
Mechanism of Action
The majority of the compared CXCR2 antagonists, including this compound, Navarixin, and Reparixin, function as allosteric inhibitors .[2][5][9] This means they bind to a site on the receptor that is distinct from the binding site of the natural chemokine ligands (e.g., IL-8). This binding induces a conformational change in the receptor that prevents its activation and downstream signaling, even when the natural ligand is bound. Some of these allosteric modulators, like this compound, have also been described as inverse agonists, meaning they can reduce the basal activity of the receptor in the absence of an agonist.
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is crucial to visualize the CXCR2 signaling cascade and the experimental setups used to measure their effects.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Navarixin | CXCR | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. abmole.com [abmole.com]
- 11. amsbio.com [amsbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. selleckchem.com [selleckchem.com]
- 16. Danirixin | CXCR | TargetMol [targetmol.com]
- 17. The pharmacokinetics and pharmacodynamics of danirixin (GSK1325756) − a selective CXCR2 antagonist − in healthy adult subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. AZD5069 [openinnovation.astrazeneca.com]
- 19. AZD-5069 | CXCR | TargetMol [targetmol.com]
- 20. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. selleckchem.com [selleckchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. CXCR2 chemokine receptor – a master regulator in cancer and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Facebook [cancer.gov]
- 26. SX-682 | CXCR2 inhibitor/antagonist | CAS 1648843-04-2 | Buy SX682 from Supplier InvivoChem [invivochem.com]
- 27. selleckchem.com [selleckchem.com]
Navigating CXCR2 Inhibition: A Comparative Analysis of SB-265610 and Monoclonal Antibodies
For researchers, scientists, and drug development professionals, the targeted inhibition of the C-X-C chemokine receptor 2 (CXCR2) presents a promising therapeutic avenue for a multitude of inflammatory diseases and cancer. This guide provides a detailed comparison of two major strategies for CXCR2 antagonism: the small molecule inhibitor SB-265610 and therapeutic monoclonal antibodies. By examining their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation, this document aims to equip researchers with the critical information needed to select the appropriate tool for their specific research and development needs.
The CXCR2 signaling pathway plays a pivotal role in the recruitment of neutrophils to sites of inflammation. Its dysregulation is implicated in the pathogenesis of various conditions, including chronic obstructive pulmonary disease (COPD), inflammatory bowel disease, and certain cancers. Consequently, blocking this pathway has emerged as a key therapeutic strategy.
Mechanism of Action: Small Molecules vs. Monoclonal Antibodies
This compound is a selective, non-peptide, allosteric antagonist of CXCR2.[1] Unlike competitive antagonists that bind to the same site as the natural ligand, this compound binds to a different site on the receptor, inducing a conformational change that prevents its activation.[1] This allosteric modulation effectively blocks downstream signaling cascades.
In contrast, monoclonal antibodies targeting CXCR2 typically function by binding to the extracellular domain of the receptor, thereby physically obstructing the binding of its chemokine ligands, such as IL-8 (CXCL8). This direct competition prevents receptor activation and subsequent neutrophil chemotaxis. Some antibodies may also induce receptor internalization, further diminishing the cell's responsiveness to chemokine gradients.
Quantitative Efficacy: A Head-to-Head Look
Direct comparative studies providing head-to-head quantitative efficacy data for this compound and specific CXCR2 monoclonal antibodies are limited in the publicly available literature. However, by compiling data from independent studies, we can draw a comparative picture of their potencies in various in vitro assays.
| Inhibitor | Assay | Target/Ligand | Cell Type | IC50 / ND50 | Reference |
| This compound | Calcium Mobilization | Rat CINC-1 | Rat Neutrophils | 3.7 nM | [1] |
| Chemotaxis | Rat CINC-1 | Rat Neutrophils | 70 nM | [1] | |
| Monoclonal Antibody (clone 242216) | Chemotaxis | Mouse CXCL2/MIP-2 | BaF3 cells transfected with mouse CXCR2 | 15-50 µg/mL (ND50) | [2] |
| Unnamed high-affinity mAb | Chemotaxis | Human IL-8 | Human Neutrophils | ~1 nM | [1] |
Note: IC50 (half-maximal inhibitory concentration) and ND50 (neutralization dose 50%) are measures of inhibitory potency. Direct comparison should be made with caution due to differing experimental conditions, including cell types, chemokine ligands, and assay formats.
Experimental Protocols
A fundamental assay for evaluating the efficacy of CXCR2 inhibitors is the in vitro chemotaxis assay, which measures the ability of a compound to block the directed migration of neutrophils towards a chemokine gradient.
In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber)
Objective: To quantify the inhibitory effect of this compound or a CXCR2 monoclonal antibody on neutrophil migration in response to a CXCR2 ligand (e.g., IL-8/CXCL8).
Materials:
-
Isolated human or rodent neutrophils
-
Chemotaxis chamber (e.g., Boyden chamber with a microporous membrane, typically 3-5 µm pore size)
-
CXCR2 ligand (e.g., recombinant human IL-8/CXCL8)
-
This compound or CXCR2 monoclonal antibody
-
Assay buffer (e.g., HBSS with 0.1% BSA)
-
Cell staining and quantification reagents (e.g., Calcein-AM or a cell counter)
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh whole blood using density gradient centrifugation.
-
Inhibitor Pre-incubation: Resuspend the isolated neutrophils in assay buffer and pre-incubate them with varying concentrations of this compound, the monoclonal antibody, or a vehicle control for a specified time (e.g., 30 minutes at 37°C).
-
Chamber Setup:
-
Add the CXCR2 ligand to the lower wells of the chemotaxis chamber to create a chemoattractant gradient.
-
Place the microporous membrane over the lower wells.
-
Add the pre-incubated neutrophil suspension to the upper chamber.
-
-
Incubation: Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the top of the membrane.
-
Fix and stain the migrated cells on the underside of the membrane.
-
Count the number of migrated cells per high-power field using a microscope. Alternatively, for fluorescently labeled cells, quantify the fluorescence in the lower chamber using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each inhibitor concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental process, the following diagrams are provided.
Caption: CXCR2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for In Vitro Chemotaxis Assay.
Conclusion
Both this compound and monoclonal antibodies are effective tools for inhibiting CXCR2 signaling and subsequent neutrophil-mediated inflammatory responses. The choice between a small molecule inhibitor and a biological agent will depend on the specific research question and experimental context. Small molecules like this compound offer the advantages of oral bioavailability and cell permeability, making them suitable for a broad range of in vitro and in vivo studies. Monoclonal antibodies, on the other hand, provide high specificity and potentially longer half-lives in vivo, which may be advantageous for therapeutic applications requiring sustained target engagement. The quantitative data presented, while not from direct head-to-head comparisons, provide a valuable benchmark for assessing the relative potencies of these different inhibitory modalities. Researchers are encouraged to carefully consider the experimental details provided to design and interpret their own studies on CXCR2 inhibition.
References
Independent Validation of SB-265610's Mechanism of Action at the CXCR2 Receptor
A Comparative Analysis for Drug Development Professionals
This guide provides an objective comparison of published findings for the CXCR2 antagonist, SB-265610. It is intended for researchers, scientists, and drug development professionals seeking to understand the independent validation of this compound's pharmacological profile. The following sections present a structured overview of quantitative data from key studies, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the original characterization of this compound and subsequent independent validation studies. These data highlight a critical re-evaluation of the compound's mechanism of action, shifting the understanding from a competitive antagonist to an allosteric inverse agonist.
| Parameter | Original Finding (White et al., 1998) | Independent Validation (Bradley et al., 2009) |
| Binding Affinity (pKi) | 8.2 (for [3H]-SB-265610) | Not directly replicated; focused on allosteric effects |
| Functional Antagonism (pA2) | 7.5 (vs. GROα-induced chemotaxis) | Not calculated; allosteric model applied |
| Allosteric Effect | Not described | This compound reduced the Bmax of [125I]-IL-8 binding without affecting Kd |
| Inverse Agonism (pIC50) | Not described | 7.83 (inhibition of basal [35S]-GTPγS binding) |
| Calcium Mobilization (IC50) | Not explicitly detailed in this early study | 7.7 nM (inhibition of IL-8-induced Ca2+ mobilization) |
| Chemotaxis (IC50) | ~30 nM (vs. GROα) | Not reported in this study |
Re-evaluation of this compound's Mechanism of Action
Initial studies of this compound characterized it as a potent and selective competitive antagonist of the CXCR2 receptor. However, a key independent validation study by Bradley and colleagues in 2009 challenged this initial interpretation.[1][2] Their research provided substantial evidence that this compound functions as an allosteric inverse agonist.[1][2]
This distinction is critical for drug development, as allosteric modulators offer potential advantages over competitive antagonists, including saturability of effect and the ability to modulate receptor activity in the absence of the natural ligand. The key findings from the independent validation that support an allosteric inverse agonist mechanism include:
-
Inhibition of Radioligand Binding: this compound was shown to depress the maximal binding of the natural ligand, [125I]-IL-8, without altering its binding affinity (Kd).[1] This is a hallmark of an allosteric, non-competitive interaction.
-
Insurmountable Antagonism: In functional assays, this compound produced a rightward shift in the concentration-response curves of CXCR2 agonists (IL-8 and GROα) and also reduced the maximal response.[2] This "insurmountable" antagonism is characteristic of allosteric modulators.
-
Inhibition of Basal Receptor Activity: this compound was found to inhibit the basal, ligand-independent signaling of the CXCR2 receptor, as measured by [35S]-GTPγS binding.[1] This demonstrates inverse agonist activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CXCR2 signaling pathway and a typical experimental workflow used to assess the antagonist activity of compounds like this compound.
Caption: CXCR2 signaling pathway and the allosteric action of this compound.
Caption: Workflow for a calcium mobilization assay to determine IC50.
Experimental Protocols
The following are summaries of the key experimental protocols used in the independent validation studies to characterize the activity of this compound.
Radioligand Binding Assays
These assays were crucial in determining the allosteric nature of this compound.
-
Cell Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human CXCR2 receptor.
-
Saturation Binding: Membranes were incubated with increasing concentrations of [125I]-IL-8 in the presence or absence of a fixed concentration of this compound. Non-specific binding was determined in the presence of a high concentration of unlabeled IL-8.
-
Competition Binding: Membranes were incubated with a fixed concentration of [3H]-SB-265610 and increasing concentrations of unlabeled IL-8.
-
Data Analysis: The binding data were analyzed using non-linear regression to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). The effect of this compound on these parameters for [125I]-IL-8 binding was a key indicator of allosterism.
[35S]-GTPγS Binding Assays
This functional assay was used to assess the ability of this compound to modulate G-protein coupling to the CXCR2 receptor, providing evidence for inverse agonism.
-
Membrane Preparation: CXCR2-expressing cell membranes were prepared as for the radioligand binding assays.
-
Assay Conditions: Membranes were incubated with [35S]-GTPγS, GDP, and varying concentrations of this compound in the absence of a CXCR2 agonist.
-
Measurement: The amount of [35S]-GTPγS bound to the G-proteins was determined by scintillation counting after separation of bound and free radioligand.
-
Data Analysis: The data were analyzed to determine the pIC50 value for the inhibition of basal [35S]-GTPγS binding by this compound.
Calcium Mobilization Assays
This assay measures a key downstream signaling event following CXCR2 activation.
-
Cell Preparation: CXCR2-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4).
-
Compound Incubation: Cells were pre-incubated with various concentrations of this compound.
-
Agonist Stimulation: A fixed concentration of a CXCR2 agonist (e.g., IL-8) was added to the cells to stimulate calcium release.
-
Measurement: The change in intracellular calcium concentration was measured using a fluorometric plate reader or imaging system.
-
Data Analysis: The concentration of this compound that inhibited 50% of the agonist-induced calcium response (IC50) was calculated.
Conclusion
The independent validation of this compound's activity has been pivotal in refining our understanding of its mechanism of action. The evidence strongly supports the classification of this compound as an allosteric inverse agonist of the CXCR2 receptor, rather than a simple competitive antagonist. This has significant implications for its therapeutic potential and for the design of future CXCR2-targeting drugs. The data and protocols presented in this guide offer a comprehensive overview for researchers working with this compound and in the broader field of chemokine receptor pharmacology.
References
A Head-to-Head Comparison of SB-265610 and Other Anti-Inflammatory Agents: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the CXCR2 antagonist SB-265610 with other classes of anti-inflammatory agents. This document synthesizes publicly available preclinical data to facilitate informed decisions in research and development.
Inflammation is a complex biological process that, when dysregulated, contributes to a wide range of pathologies. The C-X-C chemokine receptor 2 (CXCR2) has emerged as a key mediator in the recruitment of neutrophils to sites of inflammation, making it an attractive target for therapeutic intervention. This compound is a potent and selective antagonist of CXCR2, and this guide provides a head-to-head comparison of its performance against other CXCR2 antagonists, as well as established anti-inflammatory agents such as corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action: Targeting the CXCR2 Signaling Pathway
This compound is a selective, competitive, and allosteric antagonist of the CXCR2 receptor, functioning as an inverse agonist.[1][2] It binds to a site on the receptor distinct from the endogenous ligand binding site, thereby preventing receptor activation and subsequent downstream signaling that leads to neutrophil chemotaxis and activation.[2]
The CXCR2 signaling cascade is initiated by the binding of CXC chemokines, such as IL-8, which triggers a conformational change in the receptor. This activates intracellular G-proteins, leading to the dissociation of the Gαi subunit from the Gβγ subunit. The Gβγ subunit then activates phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), culminating in an increase in intracellular calcium and the activation of pathways that promote cell migration and inflammatory responses.
Quantitative Comparison of In Vitro Potency
The following table summarizes the in vitro potency of this compound and other anti-inflammatory agents. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound | Target | Assay | Species | IC50 / pIC50 | Reference |
| This compound | CXCR2 | CINC-1-induced Ca²⁺ Mobilization | Rat | 3.7 nM | [3] |
| This compound | CXCR2 | Neutrophil Chemotaxis | Rat | 70 nM | [3] |
| This compound | CXCR2 | [¹²⁵I]-IL-8 Displacement | Human | pIC50 = 8.41 | [4] |
| This compound | CXCR2 | [¹²⁵I]-GROα Displacement | Human | pIC50 = 8.47 | [4] |
| Navarixin (SCH 527123) | CXCR1/CXCR2 | Not specified | Not specified | Not specified | [2] |
| Danirixin | CXCR2 | Not specified | Not specified | Not specified | [5] |
| Reparixin | CXCR1/CXCR2 | Not specified | Not specified | Not specified | [5] |
| Dexamethasone | Glucocorticoid Receptor | Inhibition of MCP-1 secretion | Human | Not specified | [6] |
| Ibuprofen | COX-1/COX-2 | Not specified | Not specified | Not specified | [7] |
In Vivo Efficacy in Preclinical Models
This compound and its comparators have been evaluated in various animal models of inflammation. The following table provides a summary of their in vivo efficacy.
| Compound | Animal Model | Key Findings | Reference |
| This compound | Hyperoxia-exposed newborn rats | Reduced neutrophil accumulation in the lungs. | [8] |
| This compound | Mammary adenocarcinoma with Tgfbr2 deletion in mice | Significantly inhibited the recruitment of Gr-1+CD11b+ cells. | [3] |
| Navarixin (SCH 527123) | Mouse Pulmonary Inflammation | Blocked pulmonary neutrophilia (ED50=1.2 mg/kg). | [2] |
| Dexamethasone | SSc mouse model | Reduced skin thickening and inflammation. | [9] |
| Ibuprofen | Rat Carrageenan-induced Paw Edema | Dose-dependent reduction in paw edema. | [10] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of commonly used protocols for evaluating anti-inflammatory agents.
In Vitro Neutrophil Chemotaxis Assay
This assay assesses the ability of a compound to inhibit the migration of neutrophils towards a chemoattractant.
Protocol Steps:
-
Neutrophil Isolation: Neutrophils are isolated from fresh whole blood using density gradient centrifugation.
-
Compound Incubation: Isolated neutrophils are pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control.
-
Chemotaxis Setup: A chemoattractant, such as IL-8, is placed in the lower chamber of a Boyden chamber or a multi-well plate with a porous membrane insert.
-
Cell Migration: The pre-incubated neutrophils are added to the upper chamber. The plate is then incubated to allow the neutrophils to migrate through the pores of the membrane towards the chemoattractant.
-
Quantification: After incubation, non-migrated cells on the top of the membrane are removed. The migrated cells on the bottom of the membrane are fixed, stained, and counted under a microscope. Alternatively, migrated cells can be quantified using a plate reader-based assay.
-
Data Analysis: The number of migrated cells in the presence of the test compound is compared to the vehicle control to determine the percentage of inhibition and calculate the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) Model in Mice
The CIA model is a widely used preclinical model for rheumatoid arthritis, characterized by chronic joint inflammation, cartilage destruction, and bone erosion.
Protocol Steps:
-
Immunization: Mice (e.g., DBA/1 strain) are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).
-
Booster Immunization: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days after the primary immunization.
-
Disease Monitoring: The development and severity of arthritis are monitored by clinically scoring the paws for erythema and swelling. Paw thickness can also be measured using a caliper.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered to the mice, typically starting before or at the onset of clinical signs of arthritis.
-
Histopathological Analysis: At the end of the study, the joints are collected, fixed, and processed for histological examination to assess inflammation, pannus formation, and cartilage/bone erosion.
-
Biomarker Analysis: Blood and tissue samples can be collected to measure levels of inflammatory cytokines and other relevant biomarkers.
Conclusion
This compound is a potent and selective CXCR2 antagonist with demonstrated efficacy in preclinical models of inflammation. Its mechanism of action, centered on the inhibition of neutrophil recruitment, offers a targeted approach to treating inflammatory diseases. When compared to other anti-inflammatory agents, this compound's profile suggests a distinct therapeutic potential, particularly in neutrophil-driven pathologies. However, the landscape of anti-inflammatory drug development is diverse, with other CXCR2 antagonists, corticosteroids, and NSAIDs each presenting their own advantages and disadvantages in terms of efficacy, safety, and mechanism of action. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and interpret studies aimed at further elucidating the therapeutic utility of this compound and other anti-inflammatory compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SB265610 is an allosteric, inverse agonist at the human CXCR2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | CXCR1 and CXCR2 Inhibition by Ladarixin Improves Neutrophil-Dependent Airway Inflammation in Mice [frontiersin.org]
- 6. An anti-inflammatory steroid inhibits tissue sensitization by IgE in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Efficacy of Ketoprofen and Ibuprofen in Treating Pain in Patients with Rheumatoid Arthritis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 美国GlpBio - SB 265610 | Cas# 211096-49-0 [glpbio.cn]
- 9. sclerodermanews.com [sclerodermanews.com]
- 10. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Specificity of SB-265610: A Comparative Guide to Control Experiments
For researchers, scientists, and drug development professionals, establishing the specificity of a small molecule inhibitor is a critical step in preclinical development. This guide provides a framework for designing and executing control experiments to confirm the specificity of SB-265610, a potent and selective antagonist of the C-X-C chemokine receptor 2 (CXCR2). We compare this compound with other notable CXCR2 antagonists, offering supporting experimental data and detailed protocols to ensure robust and reliable findings.
Comparative Analysis of CXCR2 Antagonist Specificity
To ascertain the specificity of this compound, it is essential to compare its activity against its intended target, CXCR2, with its activity at other related and unrelated receptors. The following table summarizes the binding affinities and functional potencies of this compound and two other well-characterized CXCR2 antagonists, Reparixin and Navarixin. This data provides a quantitative basis for evaluating the selectivity of these compounds.
| Compound | Target | Assay Type | pA2 / pIC50 | Ki (nM) | Selectivity vs. CXCR1 | Reference |
| This compound | Human CXCR2 | [³⁵S]GTPγS | 8.3 | 0.2 | >200-fold | |
| Human CXCR2 | Chemotaxis | 8.1 | >100-fold | |||
| Reparixin | Human CXCR1/2 | Radioligand Binding | 1 (CXCR1), 16 (CXCR2) | ~16-fold (favors CXCR1) | ||
| Navarixin | Human CXCR2 | Radioligand Binding | 1.8 | >150-fold |
Key Observations:
-
This compound demonstrates high potency for CXCR2 with sub-nanomolar affinity.
-
Crucially, this compound exhibits significant selectivity for CXCR2 over the closely related CXCR1, a key differentiator for targeted therapeutic applications.
-
Reparixin, in contrast, shows a preference for CXCR1 over CXCR2.
-
Navarixin also displays high affinity and selectivity for CXCR2.
Experimental Workflows and Signaling Pathways
To visually delinate the process of specificity testing and the underlying biological context, the following diagrams are provided.
The diagram above outlines a typical workflow for characterizing the specificity of a CXCR2 antagonist. It begins with primary binding assays to determine affinity for the target receptor, followed by functional assays to confirm antagonistic activity. Subsequent counter-screening against related receptors and broader off-target panels is crucial for establishing a comprehensive specificity profile.
This diagram illustrates the canonical signaling cascade initiated by the binding of ligands such as CXCL8 to CXCR2. This G-protein coupled receptor (GPCR) signals through Gαi and Gβγ subunits to activate downstream effectors like PLCβ and PI3Kγ, ultimately leading to cellular responses such as chemotaxis and degranulation. This compound exerts its effect by blocking the initial ligand-receptor interaction.
Detailed Experimental Protocols
To ensure the reproducibility of specificity testing, detailed protocols for key experiments are provided below.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the target receptor by quantifying the displacement of a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing human CXCR2.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Radioligand: [³H]CXCL8 (IL-8).
-
Non-specific binding control: Unlabeled CXCL8.
-
Test compound: this compound and comparators.
-
Scintillation cocktail and counter.
Protocol:
-
Prepare cell membranes from CXCR2-expressing HEK293 cells.
-
In a 96-well plate, add increasing concentrations of the test compound.
-
Add a fixed concentration of [³H]CXCL8 to each well.
-
For determining non-specific binding, add a high concentration of unlabeled CXCL8 to a subset of wells.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Allow the filters to dry, then add scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for the test compound.
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the directional migration of cells towards a chemoattractant.
Materials:
-
Neutrophils or a cell line expressing CXCR2 (e.g., HL-60 cells).
-
Chemotaxis chamber (e.g., Boyden chamber with a porous membrane).
-
Chemoattractant: CXCL8.
-
Test compound: this compound and comparators.
-
Cell culture medium.
-
Cell staining and counting reagents.
Protocol:
-
Isolate and prepare the cells to be used in the assay.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Place the chemoattractant (CXCL8) in the lower chamber of the chemotaxis plate.
-
Add the pre-incubated cells to the upper chamber, separated by the porous membrane.
-
Incubate the plate at 37°C in a humidified incubator to allow for cell migration.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in multiple fields of view using a microscope.
-
Plot the number of migrated cells against the antagonist concentration to determine the IC₅₀ value.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated GPCR, a key event in receptor desensitization and an indicator of receptor activation.
Materials:
-
Cells co-expressing CXCR2 and a β-arrestin fusion protein (e.g., β-arrestin-GFP).
-
Agonist: CXCL8.
-
Test compound: this compound and comparators.
-
High-content imaging system or plate reader capable of detecting the translocation of the fusion protein.
Protocol:
-
Plate the cells in a suitable format (e.g., 96-well plate).
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of the agonist (CXCL8).
-
Incubate to allow for β-arrestin recruitment to the receptor at the cell membrane.
-
Fix the cells and acquire images using a high-content imaging system.
-
Quantify the translocation of the β-arrestin fusion protein from the cytoplasm to the cell membrane.
-
Calculate the inhibition of β-arrestin recruitment at each antagonist concentration to determine the IC₅₀ value.
By employing these comparative analyses and detailed experimental protocols, researchers can rigorously validate the specificity of this compound, providing a solid foundation for its further development as a therapeutic agent.
Safety Operating Guide
Navigating the Disposal of SB-265610: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for SB-265610 was not located. The following procedures are based on general best practices for the disposal of solid research chemicals. Researchers must always consult the specific SDS for any chemical prior to handling and disposal. In the absence of a specific SDS, the chemical should be treated as hazardous waste.[1][2]
The proper disposal of research chemicals like this compound, a selective antagonist for the 5-HT6 receptor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe handling and disposal of solid chemical waste in a research environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for the specific chemical, which provides comprehensive information on hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste, including:
-
Chemical-resistant gloves (e.g., nitrile)[3]
-
Safety glasses or goggles[3]
-
A flame-resistant lab coat[3]
-
Closed-toe shoes[3]
In case of exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention.
Step-by-Step Disposal Protocol
The proper disposal of chemical waste is a systematic process designed to ensure safety and regulatory compliance.
Step 1: Waste Identification and Segregation
Correctly identifying and segregating chemical waste is the foundational step in preventing dangerous reactions.[3]
-
Do not mix incompatible waste streams. For instance, acids should be stored separately from bases, and oxidizing agents should be kept away from reducing agents and organic compounds.[3]
-
Solid Waste: Collect solid chemical waste in a clearly labeled, compatible container.[3]
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled container for liquid waste.[4]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5][6]
-
Location: The SAA should be at or near the point of generation and should not be used for long-term storage.[5][6]
-
Container Management:
Step 3: Labeling and Documentation
Accurate labeling and documentation are legal requirements and are crucial for safe disposal.[3]
-
Hazardous Waste Label: The label must include the words "Hazardous Waste," the full chemical name(s) of the contents (no abbreviations or formulas), and the date when waste was first added to the container.[3]
-
Waste Log: Maintain a detailed log of all chemicals added to a waste container to ensure an accurate inventory.[3]
Step 4: Disposal Procedures
Hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching their fill limit.[3]
-
Prohibited Disposal Methods: Do not dispose of hazardous chemicals down the drain or in the regular trash.[3] Evaporation of chemicals as a disposal method is also prohibited.[1][2]
Quantitative Data for Hazardous Waste Accumulation
The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting. These are general guidelines, and specific limits may vary based on local regulations.
| Parameter | Limit | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [1][5][6] |
| Maximum Acutely Hazardous Waste in SAA | 1 quart of liquid or 1 kilogram of solid | [1][5][6] |
| Headspace in Liquid Waste Containers | At least 10% of the container volume | [7] |
Experimental Protocol: Decontamination of Empty Containers
Empty containers that once held hazardous chemicals must be properly decontaminated before they can be disposed of as regular trash.
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[1][2]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Label: Before disposal in regular trash, deface or remove the original label to prevent misidentification.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of solid laboratory chemical waste.
References
Navigating the Safe Handling of SB-265610: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the proper use and disposal of SB-265610, a crucial component in many research and development endeavors.
While a specific Safety Data Sheet (SDS) for this compound was not located, this document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans based on general best practices for hazardous chemical compounds. It is imperative to locate and consult the official SDS for this compound before commencing any work.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is critical. The following table summarizes the recommended PPE to mitigate potential exposure and ensure a safe laboratory environment.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical splash goggles should always be worn. A face shield provides an additional layer of protection, especially when handling larger quantities or if there is a significant splash risk. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are a common choice for incidental contact. For prolonged handling or direct immersion, consult a glove compatibility chart for the appropriate material and thickness. Double gloving is recommended. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat that fits properly and is fully buttoned is required to protect against spills and splashes. |
| Respiratory Protection | Fume Hood or Respirator | All work with this compound, especially in powdered form, should be conducted in a certified chemical fume hood to minimize inhalation risks. If a fume hood is not available, a properly fitted respirator with the appropriate cartridges is mandatory. |
| Foot Protection | Closed-Toe Shoes | Shoes that fully cover the feet are required to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
A structured workflow is essential to minimize risks during the handling and use of this compound. The following diagram illustrates a recommended operational plan, from preparation to post-handling procedures.
Caption: A logical workflow for the safe handling of this compound, from preparation to post-handling procedures.
Disposal Plan: Ensuring Environmental and Personal Safety
The proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow. Improper disposal can lead to environmental contamination and potential health hazards. All chemical waste is considered hazardous and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Unused this compound | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Collect in a designated hazardous waste container lined with a chemically resistant bag. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated hazardous waste container immediately after use. |
| Aqueous Solutions Containing this compound | Collect in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain. |
Important Disposal Considerations:
-
Never dispose of chemical waste in the regular trash.
-
All hazardous waste must be collected by a licensed hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
The following diagram illustrates the decision-making process for the proper disposal of materials that have come into contact with this compound.
Caption: A clear decision pathway for the correct disposal of waste materials associated with this compound.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult the specific SDS for the most accurate and detailed information.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
